molecular formula C10H11NO4 B180162 Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate CAS No. 119836-25-8

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Cat. No.: B180162
CAS No.: 119836-25-8
M. Wt: 209.2 g/mol
InChI Key: IRVSMBGMXRSERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS 119836-25-8) is a chemical compound belonging to the class of beta-keto esters. This structure features a pyridine ring, a common motif in medicinal chemistry, which is often employed as a key synthetic intermediate or building block in organic and pharmaceutical research . Compounds with similar pyridine-based beta-keto ester scaffolds are frequently utilized in the synthesis of more complex molecules with potential biological activity . For instance, research into phenylalanine amide derivatives, which can incorporate similar heterocyclic fragments, has explored their utility in treating insulin-related diseases and conditions such as type 2 diabetes . Furthermore, such structural motifs are investigated in the development of inhibitors for targets like cyclin-dependent kinases (CDKs) . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVSMBGMXRSERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methoxypyridine-4-beta-keto ester chemical structure

Technical Whitepaper: 2-Methoxypyridine-4- -Keto Esters

Strategic Scaffolds for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

The 2-methoxypyridine-4-


-keto esterEthyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate1

Unlike simple phenyl-based

Structural & Electronic Analysis

Electronic Effects of the 2-Methoxy Group

The 2-methoxypyridine core is electronically distinct from unsubstituted pyridine.

  • Inductive Effect (-I): The methoxy group is electronegative, withdrawing electron density through the sigma bond framework.[1]

  • Resonance Effect (+M): The oxygen lone pair donates electron density into the ring, specifically enriching the C3 and C5 positions.

  • Net Result: The 2-methoxy group generally deactivates the ring toward nucleophilic attack compared to 2-halopyridines but activates it for electrophilic substitution at C5. Crucially, it lowers the basicity of the pyridine nitrogen (pKa ~3.1) compared to pyridine (pKa ~5.2), reducing the likelihood of N-oxide formation during oxidative workups.[1]

Keto-Enol Tautomerism

  • Keto Form: Favored in polar protic solvents (e.g., Methanol, Water).[1]

  • Enol Form: Stabilized by an intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the ester carbonyl. Favored in non-polar solvents (e.g., CDCl

    
    , Toluene).[1]
    

Table 1: Tautomeric Equilibrium Factors

FactorInfluence on EquilibriumMechanistic Driver
Solvent Polarity High polarity favors Keto Solvation of distinct carbonyl dipoles.
Pyridine Ring Slight shift toward Enol Electron-withdrawing ring increases acidity of

-protons.
Temperature High temp favors Keto Entropy disfavors the constrained IMHB state.
Visualization: Tautomeric States

The following diagram illustrates the equilibrium and the stabilizing intramolecular hydrogen bond.

TautomerismKetoKeto Form(Dicarbonyl)TransitionProton TransferTransition StateKeto->Transition-H+ (alpha)EnolEnol Form(Stabilized by IMHB)Enol->KetoEquilibriumTransition->Enol+H+ (O)

Figure 1: Tautomeric equilibrium between the keto and enol forms of 2-methoxypyridine-4-

Validated Synthesis Protocols

While Claisen condensation is the traditional route, it often suffers from self-condensation side reactions with pyridine substrates. The Meldrum's Acid Activation protocol is the superior, self-validating method for high purity and yield.

Protocol A: Meldrum's Acid Route (Recommended)

This method utilizes 2-methoxyisonicotinic acid as the starting material. It proceeds under neutral-to-mildly acidic conditions, preserving the methoxy group.

Reagents:

  • 2-Methoxyisonicotinic acid (1.0 eq)[1]

  • Meldrum's acid (1.1 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (1.1 eq)[1]

  • Ethanol (Excess, solvent/reactant)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2-methoxyisonicotinic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Coupling: Add DCC (11 mmol) and DMAP (11 mmol) at 0°C. Stir for 15 minutes.

  • Adduct Formation: Add Meldrum's acid (11 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 4 hours. Observation: A white precipitate (DCU) will form.[1]

  • Filtration: Filter off the DCU byproduct. Wash the filtrate with 0.1 M HCl (to remove DMAP) and brine.[1] Dry over Na

    
    SO
    
    
    and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate.
  • Alcoholysis: Dissolve the crude intermediate in anhydrous Ethanol (20 mL). Heat to reflux (80°C) for 4 hours. Mechanism: Thermal decarboxylation occurs, driving the reaction to completion.

  • Purification: Concentrate the ethanol. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate .

Protocol B: Claisen Condensation (Alternative)

Use this only if 2-methoxyisonicotinic acid is unavailable and you must start from the ester (Methyl 2-methoxyisonicotinate).[1]

  • Base Preparation: Suspend NaH (2.0 eq) in dry THF.

  • Condensation: Add Ethyl Acetate (1.1 eq) and Methyl 2-methoxyisonicotinate (1.0 eq) dropwise at reflux.

  • Quench: Pour into ice-cold dilute acetic acid.

  • Risk: High risk of O-demethylation (cleaving the methoxy group) under strong basic reflux.

Reactivity & Downstream Applications

The

Reactivity Map

The following diagram outlines the primary synthetic pathways available from the 2-methoxypyridine-4-

ReactivityCore2-Methoxypyridine-4-beta-keto esterHydrazine+ HydrazinesCore->HydrazineHydroxylamine+ HydroxylamineCore->HydroxylamineAlkylHalide+ R-X / BaseCore->AlkylHalideAldehyde+ Aldehyde / NH3Core->AldehydePyrazolesPyrazoles(Kinase Inhibitors)IsoxazolesIsoxazoles(Immunomodulators)AlkylationAlpha-Alkylation(Chain Extension)Hantzsch1,4-Dihydropyridines(Ca2+ Channel Blockers)Hydrazine->PyrazolesHydroxylamine->IsoxazolesAlkylHalide->AlkylationAldehyde->Hantzsch

Figure 2: Divergent synthetic pathways from the core scaffold.[1]

Key Transformations
  • Knorr Pyrazole Synthesis: Reaction with hydrazines (NH

    
    NH-R) yields 3-(2-methoxypyridin-4-yl)-pyrazoles.[1] This is the most common application in oncology drug discovery (e.g., p38 MAPK inhibitors).[1]
    
  • Alpha-Alkylation: The methylene protons at the C2 position of the propanoate chain are highly acidic (pKa ~11). Treatment with a mild base (K

    
    CO
    
    
    or NaOEt) followed by an alkyl halide allows for the introduction of steric bulk, often required to fill hydrophobic pockets in enzyme active sites.[1]
  • Demethylation to Pyridone: Post-cyclization, the 2-methoxy group can be converted to a 2-pyridone (lactam) using HBr/AcOH or TMSI.[1] This reveals a hydrogen-bond donor/acceptor motif often critical for binding affinity.

References

  • Ojea, V., et al. (2006).[1] "Synthesis of Beta-Keto Esters via Meldrum's Acid: A Practical Guide." Synlett. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 27: Acylation of Carbanions). [1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protection of Pyridines). [1]

  • Pfizer Inc. (2005).[1] "Pyridine Derivatives as p38 Kinase Inhibitors." World Intellectual Property Organization, WO2005073219.

  • Barrow, J. C., et al. (2000).[1] "Synthesis and evaluation of 2-methoxypyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 10(17), 1917-1920.[1]

Chemoinformatic Profiling and Synthetic Utility of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity & Chemoinformatics

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a specialized


-keto ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. Its structure combines an electron-deficient pyridine core with a reactive 1,3-dicarbonyl side chain, making it a versatile electrophile for condensation reactions.
Core Identifiers
DescriptorValue
Common Name Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
IUPAC Name Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
Canonical SMILES COC(=O)CC(=O)c1ccnc(OC)c1
Isomeric SMILES COC1=NC=CC(=C1)C(=O)CC(=O)OC
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

NO

Molecular Weight 209.20 g/mol
InChI Key Generated from structure:[1][2][3][4]VZKZVVDJODQZLZ-UHFFFAOYSA-N
Tautomeric Considerations

Researchers must account for the keto-enol tautomerism inherent to


-keto esters. In solution (particularly in non-polar solvents like CDCl

), the enol form is stabilized by intramolecular hydrogen bonding between the ester carbonyl and the enolic hydroxyl group.

Tautomerism Keto Keto Form (Major in polar solvents) Enol Enol Form (Stabilized by H-bond) Keto->Enol  Equilibrium  

Figure 1: Tautomeric equilibrium affecting NMR interpretation and nucleophilic reactivity.

Synthetic Pathways: The Meldrum’s Acid Protocol

While classical Claisen condensation (using NaH/THF) is possible, it often leads to self-condensation side products with electron-deficient pyridines. The Oikawa Meldrum’s Acid Method is the superior, field-proven protocol for high-purity synthesis of this compound [1].

Reaction Logic

This pathway utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a neutral C3-synthon. The process avoids harsh alkoxide bases, preventing nucleophilic attack on the 2-methoxypyridine ring.

  • Acylation: Activation of 2-methoxypyridine-4-carboxylic acid with DCC/DMAP and coupling with Meldrum's acid.

  • Methanolysis: Thermal decomposition of the intermediate in methanol drives decarboxylation and ester formation simultaneously.

Step-by-Step Experimental Protocol

Reagents:

  • 2-Methoxypyridine-4-carboxylic acid (1.0 eq)

  • Meldrum’s acid (1.0 eq)

  • DMAP (1.1 eq)

  • DCC (1.1 eq)

  • Dichloromethane (Anhydrous)

  • Methanol (Anhydrous)

Workflow:

  • Activation: In a flame-dried round-bottom flask under N

    
    , dissolve 2-methoxypyridine-4-carboxylic acid (10 mmol) in dry CH
    
    
    
    Cl
    
    
    (50 mL).
  • Coupling: Cool to 0°C. Add DMAP (11 mmol) and Meldrum’s acid (10 mmol). Dropwise add a solution of DCC (11 mmol) in CH

    
    Cl
    
    
    
    .
  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The urea byproduct will precipitate.

  • Filtration: Filter off the dicyclohexylurea (DCU) through a Celite pad. Wash the filtrate with 5% KHSO

    
     (2x) and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo to yield the Acyl-Meldrum's intermediate.
  • Methanolysis: Dissolve the crude intermediate in anhydrous Methanol (30 mL). Heat to reflux (65°C) for 4 hours.

    • Note: Evolution of CO

      
       gas indicates reaction progress.
      
  • Purification: Concentrate the solvent. Purify the residue via flash column chromatography (Hexanes:EtOAc gradient) to isolate the title compound as a pale yellow oil/solid.

Synthesis Start 2-Methoxypyridine- 4-carboxylic acid Step1 Activation & Coupling (DCC, DMAP, Meldrum's Acid) Start->Step1 Inter Acyl-Meldrum's Intermediate Step1->Inter Step2 Methanolysis (MeOH, Reflux, -CO2) Inter->Step2 Product Methyl 3-(2-methoxypyridin- 4-yl)-3-oxopropanoate Step2->Product

Figure 2: The Oikawa synthetic route via acyl-Meldrum's acid fragmentation.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

1H NMR Profile (CDCl3, 400 MHz)

The spectrum will show a mixture of keto and enol tautomers (typically ~85:15 ratio).

Chemical Shift (

)
MultiplicityIntegrationAssignment
3.75 Singlet3HEster -OCH

3.98 Singlet3HPyridine -OCH

4.25 Singlet2HKeto Methylene (-C(=O)CH

C(=O)-)
5.60 Singlet<1HEnol Methine (-C(OH)=CH -)
7.15 Doublet1HPyridine C5-H
7.35 Singlet1HPyridine C3-H
8.30 Doublet1HPyridine C6-H
12.10 Broad Singlet<1HEnol -OH (Exchangeable)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Expected [M+H]+: 210.07 m/z

  • Fragmentation Pattern: Loss of methoxy group (-31) or decarboxylation often observed in high-energy collisions.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate for constructing kinase inhibitors and GPCR ligands.

Knorr Pyrazole Synthesis

Reaction with hydrazines (R-NH-NH


) yields 3-(2-methoxypyridin-4-yl)-pyrazoles. These scaffolds are prevalent in p38 MAP kinase inhibitors  and B-Raf inhibitors .
Conrad-Limpach Synthesis

Condensation with anilines yields quinoline derivatives. The 2-methoxy group on the pyridine ring can later be hydrolyzed to a pyridone or displaced by amines, allowing for "late-stage diversification" of the lead compound [2].

Structural Activity Relationship (SAR)

The 2-methoxy group serves two roles:

  • Steric/Electronic: It donates electron density to the ring, modulating the acidity of the

    
    -keto protons.
    
  • Metabolic Handle: It blocks the oxidation-prone 2-position of the pyridine, potentially improving metabolic stability (t

    
    ) compared to the unsubstituted pyridine analog [3].
    

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[5] Meldrum's acid in organic synthesis.[5][6][7][8] 2. A general and versatile synthesis of

    
    -keto esters.[5][6][9] The Journal of Organic Chemistry, 43(10), 2087–2088.[5] 
    
  • BenchChem. (2025). Application Notes: The Role of 2-Methoxypyridine Derivatives in Medicinal Chemistry. BenchChem Technical Library.

  • ChemicalBook. (2026). 2-Methoxypyridine Properties and Pharmaceutical Applications. ChemicalBook Database.

Sources

Safety data sheet (SDS) Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Provisional Safety Data Sheet (SDS)

Subject: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate CAS Registry Number: 119836-25-8 Document Type: Technical Guide for Research & Development Version: 1.0 (Provisional)

Executive Summary & Chemical Identity

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. As a


-keto ester attached to a pyridine ring, it possesses unique reactivity profiles—specifically keto-enol tautomerism—that dictate its handling requirements.

This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's stability, reactivity, and safety profile.[1]

Chemical Identification Table
PropertySpecification
Chemical Name Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
CAS Number 119836-25-8
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES COC1=NC=CC(=C1)C(=O)CC(=O)OC
Structure Class Pyridine derivative;

-keto ester
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Hazard Identification (GHS Classification)

Note: While specific toxicological data (LD50) for this CAS is limited in public registries, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous pyridine


-keto esters (e.g., CAS 829-45-8).

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Mechanistic Insight: The


-keto ester moiety is chemically active and can enolize, creating a mildly acidic proton at the 

-position. This acidity, combined with the basic nitrogen of the pyridine ring (attenuated by the 2-methoxy group), contributes to its potential as a mucous membrane irritant.[1]

Stability & Reactivity: The Core Technical Challenge

This section details the why behind storage protocols. The compound is not static; it exists in a dynamic equilibrium that affects its shelf-life and safety.

Keto-Enol Tautomerism & Hydrolysis

The methylene protons between the two carbonyl groups are acidic (


).[1] In solution or presence of moisture, the compound equilibrates between the Keto  form (favored in solid state) and the Enol  form (stabilized by hydrogen bonding).[1]
  • Risk: Moisture acts as a catalyst for hydrolysis.[1] The ester group is susceptible to hydrolysis, leading to the formation of the unstable

    
    -keto acid, which spontaneously decarboxylates to form the corresponding acetyl-pyridine derivative (releasing CO₂).[1]
    
  • Protocol: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

Reactivity Visualization

ReactivityPathways Compound Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (Target Compound) Hydrolysis Hydrolysis (Formation of Acid) Compound->Hydrolysis + Moisture/Acid Enolate Stable Enolate (Synthetic Intermediate) Compound->Enolate + Controlled Base (NaH) Moisture Moisture (H2O) Base Strong Base (e.g., NaOH) Base->Compound Deprotonation Decarb Decarboxylation (Release of CO2) Hydrolysis->Decarb Spontaneous Product_Deg Degradation Product (4-Acetyl-2-methoxypyridine) Decarb->Product_Deg Irreversible

Figure 1: Degradation vs. Synthetic Activation Pathways.[1] Note the irreversible decarboxylation path triggered by moisture/hydrolysis.[1]

Safe Handling & Experimental Protocols

Engineering Controls
  • Fume Hood: Mandatory.[1] The fine powder nature poses an inhalation risk (H335).[1]

  • Inert Atmosphere: Weigh and dispense under nitrogen if high humidity (>50%) is present.[1]

Storage Protocol (Self-Validating)
  • Container: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).

  • Temperature: Refrigerate at 2°C to 8°C .

  • Validation: Upon opening, check for a "vinegar-like" or "ketone" odor. A strong deviation from the faint ester odor indicates hydrolysis/decarboxylation.[1]

Spill Cleanup (Chemical Neutralization)

Do not simply wipe up.[1] The compound is an organic ester.[1]

  • Isolate: Evacuate immediate area if dust is airborne.[1]

  • Absorb: Use vermiculite or sand.[1]

  • Clean: Wash the surface with a dilute soap solution followed by ethanol.[1] Avoid bleach, as it may react with the pyridine nitrogen to form N-oxides or chloramines.

Synthesis & Application Context

Understanding the synthesis helps in assessing impurities.[1] This compound is typically synthesized via the Claisen Condensation of 2-methoxyisonicotinic acid derivatives with methyl acetate or dimethyl carbonate.

Common Impurities:

  • 2-Methoxyisonicotinic acid: Result of ester hydrolysis.[1]

  • Residual Solvents: Methanol, Toluene.[1]

Synthetic Utility: Researchers utilize this scaffold to synthesize pyrazoles (via reaction with hydrazines) or pyrimidines (via reaction with amidines).[1]

Workflow: Safe Synthesis Setup

SynthesisSafety Start Start: Reaction Setup Reagent_Prep Reagent Prep: Dissolve in Anhydrous THF/DMF Start->Reagent_Prep Temp_Control Temp Control: Maintain < 0°C during addition Reagent_Prep->Temp_Control Base_Add Base Addition (NaH/LiHMDS): Exothermic - H2 Gas Evolution Quench Quenching: Add NH4Cl (sat) slowly Base_Add->Quench After reaction complete Temp_Control->Base_Add Critical Step Waste Waste: Aqueous layer contains Pyridine salts Quench->Waste

Figure 2: Safety workflow for utilizing the compound in condensation reactions. Note the H2 gas evolution risk during base activation.[1]

First Aid Measures

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2][3][4] Mechanism: Dilution reduces the local concentration of the enol/acidic species irritating the cornea.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/DMSO) immediately, as they may increase transdermal absorption of the pyridine derivative.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. The pyridine moiety may have central nervous system effects; seek medical attention immediately.[1]

References & Authority

  • CymitQuimica. (2024).[1][2][5] Product Catalog: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS 119836-25-8).[6][7] Retrieved from

  • PubChem. (2024).[1][8] Compound Summary: Beta-keto esters and Pyridine Derivatives. National Library of Medicine.[1] Retrieved from

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 3-(2-methoxypyridin-4-yl) derivatives (Analogous Safety Data). Retrieved from

  • Enamine. (2024).[1][8] Building Blocks: Pyridine-4-acetic acid derivatives. Retrieved from

Disclaimer: This document is a Technical Monograph created for research guidance. It is based on the best available data for CAS 119836-25-8 and structural analogs. It does not replace a legally mandated MSDS provided by the specific chemical vendor.[1]

Sources

Strategic Utilization of 2-Methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-methoxypyridine scaffold represents a deceptively simple yet "privileged" motif in modern drug discovery. While often perceived merely as a protected form of 2-pyridone, it functions as a distinct bioisostere for phenyl and pyridine rings, offering unique electronic modulation (pKa suppression) and lipophilicity tuning. However, its utility is double-edged: the scaffold is a known metabolic alert due to facile O-demethylation. This guide provides a comprehensive technical analysis of the 2-methoxypyridine building block, detailing its physicochemical profile, divergent synthetic pathways (C–H activation vs.


), and strategies to mitigate its metabolic liabilities.

Physicochemical Profile & Bioisosteric Utility[1][2][3]

Electronic Modulation and Basicity

The introduction of a methoxy group at the C2 position of a pyridine ring drastically alters the electronic landscape of the heterocycle compared to unsubstituted pyridine.

  • pKa Suppression: Pyridine has a pKa of ~5.2. The 2-methoxy group exerts a strong inductive electron-withdrawing effect (-I) through the

    
    -framework, which dominates over its mesomeric electron-donating effect (+M) regarding the ring nitrogen. Consequently, 2-methoxypyridine is significantly less basic (pKa ~3.28)  [1].
    
  • Medicinal Implication: This reduced basicity is critical when designing ligands where minimizing protonation at physiological pH (7.4) is required to improve membrane permeability (passive diffusion) or to avoid off-target hERG channel inhibition, which often correlates with basic amine centers.

Lipophilicity and Solubility
  • LogP: ~1.32 – 1.34.

  • Solubility: The methoxy group disrupts the hydration shell less than a naked polar N-H (of 2-pyridone), often improving lipophilic efficiency (LipE) in hydrophobic binding pockets.

Table 1: Comparative Physicochemical Properties

PropertyPyridine2-Methoxypyridine2-Pyridone (Tautomer)Impact on Design
pKa (Conj. Acid) 5.233.28 ~0.75 (O-protonation)Reduced lysosomal trapping; improved permeability.
LogP 0.651.34 -0.58Moderate lipophilicity boost; better BBB penetration than pyridone.
H-Bonding Acceptor (Strong)Acceptor (Weak) Donor/Acceptor2-OMe occludes N-lone pair sterically and electronically.
Aromaticity AromaticAromatic Non-aromatic (Amide-like)2-OMe retains flat

-stacking capability.

Metabolic Stability & Toxicology: The "Pyridone Liability"[4]

The most critical risk factor associated with 2-methoxypyridine is its metabolic conversion to 2-pyridone. This transformation is not merely a clearance event; it fundamentally changes the pharmacophore's topology and polarity.

Mechanism of Instability

Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) catalyze the oxidative O-demethylation. This proceeds via hydrogen atom abstraction from the methyl group, forming an unstable hemi-aminal intermediate which rapidly collapses to the thermodynamically stable 2-pyridone.

Mitigation Strategies
  • Deuteration: Replacing

    
     with 
    
    
    
    can retard metabolism via the Kinetic Isotope Effect (KIE), though success is variable (e.g., failed to rescue IDO1 inhibitors [2]).
  • Steric Occlusion: Introducing substituents at the C3 position (ortho to the methoxy) can sterically hinder the CYP heme iron from accessing the methoxy protons.

  • Bioisosteric Swaps: Replacing the methoxy group with a difluoromethoxy (

    
    )  or trifluoromethyl (
    
    
    
    )
    group eliminates the abstraction site, though this alters electronics.
Visualization: Metabolic Pathway & Liability

MetabolicPathway cluster_legend Pharmacological Impact Substrate 2-Methoxypyridine (Lipophilic, Aromatic) Intermediate Hemi-aminal Intermediate Substrate->Intermediate CYP450 (Oxidation) [O] Product 2-Pyridone (Polar, Amide-like) Intermediate->Product Spontaneous Collapse (-HCHO) Warning Risk: Loss of potency Change in H-bond donor/acceptor profile

Figure 1: The metabolic trajectory of 2-methoxypyridine.[1][2][3] The conversion to 2-pyridone represents a drastic shift in physicochemical properties (LogP drop, H-bond donor gain).

Synthetic Access & Functionalization

Synthesizing and functionalizing the 2-methoxypyridine core requires navigating its unique reactivity profile. The ring is deactivated towards electrophilic aromatic substitution (


) compared to benzene but activated at the C3 position for directed lithiation.
Primary Construction ( )

The most robust entry point is the nucleophilic aromatic substitution of 2-halopyridines.

  • Reagents: Sodium methoxide (NaOMe) in Methanol (MeOH).

  • Critical Parameter: Solvent choice is vital. Using non-polar solvents with phase transfer catalysts can favor N-methylation (forming the pyridone) over O-methylation. Methanol is preferred to solvate the leaving group and ensure thermodynamic control.

Advanced Functionalization: C–H Activation vs. Lithiation

Once the 2-methoxypyridine core is established, further decoration follows "Orthogonal" logic:

  • C3-Position (Ortho): Accessible via Directed ortho-Lithiation (DoL) . The methoxy oxygen coordinates with Lithium (e.g., using LiTMP or n-BuLi), directing deprotonation exclusively to C3.

  • C4/C5-Position (Meta/Para): Accessible via Iridium-catalyzed C–H Borylation . The steric bulk of the catalyst and electronic bias directs borylation away from the ortho positions.

Visualization: Synthetic Decision Tree

SynthesisTree Start Starting Material: 2-Chloropyridine PathA Route A: S_NAr (NaOMe, MeOH, Reflux) Start->PathA Core 2-Methoxypyridine (Scaffold) PathB Route B: Directed Lithiation (LiTMP, Electrophile) Core->PathB Coordination Control PathC Route C: Ir-Cat Borylation ([Ir(cod)OMe]2, dtbpy) Core->PathC Steric Control PathA->Core High Yield ProdB 3-Substituted (Ortho-functionalization) PathB->ProdB ProdC 4/5-Substituted (Meta/Para-functionalization) PathC->ProdC ProdA Core Formation

Figure 2: Divergent synthetic strategies. The methoxy group serves as a Directing Group (DG) for C3 functionalization or a steric blocker for C4/C5 functionalization.

Experimental Protocols

Protocol A: Large-Scale Synthesis of 2-Methoxypyridine ( )

Rationale: This protocol utilizes thermodynamic control to maximize O-alkylation over N-alkylation.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Reagents: Charge 2-chloropyridine (11.3 g, 100 mmol) and anhydrous Methanol (100 mL).

  • Addition: Add Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, 24 mL, 110 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.
    
  • Workup: Cool to room temperature. Quench with water (100 mL). Extract with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Validation:

    
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.15 (d, 1H), 7.56 (t, 1H), 6.85 (t, 1H), 6.75 (d, 1H), 3.92 (s, 3H).
Protocol B: C3-Functionalization via Directed Lithiation

Rationale: The methoxy group coordinates Li, directing the base to the thermodynamically less acidic but kinetically accessible C3 proton.

  • Reagent Prep: In a flame-dried flask, prepare Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at

    
    .
    
  • Addition: Add 2-methoxypyridine (1.0 equiv) dropwise to the LiTMP solution at

    
    . Stir for 1 hour to ensure lithiation.
    
  • Quench: Add the electrophile (e.g.,

    
    , DMF, or an aldehyde) dissolved in THF.
    
  • Warming: Allow the solution to warm to

    
     slowly.
    
  • Outcome: Yields 3-substituted-2-methoxypyridines exclusively [3].

Case Study: Optimization of IDO1 Inhibitors

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, researchers encountered metabolic instability with initial hits.

  • The Challenge: Early leads containing benzodioxoles suffered from rapid clearance.

  • The Solution: Substitution with a 2-methoxypyridine moiety improved human whole-blood potency and metabolic stability across species compared to the benzodioxole.

  • The Nuance: While the 2-methoxypyridine was superior to the benzodioxole, it still underwent O-demethylation. Attempts to block this with deuterated methoxy groups (

    
    ) showed negligible improvement, suggesting that for this specific scaffold, the enzymatic C-H abstraction was not the sole rate-determining step, or the "metabolic switch" required a more radical bioisosteric replacement (e.g., to a pyrimidine or cyanopyridine) [2].
    

References

  • PubChem. (n.d.). 2-Methoxypyridine Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Nelon, J. L., et al. (2020). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1563–1571. [Link]

  • Gros, P., & Fort, Y. (2002). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Monograph: Physicochemical Profiling of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and characterization protocols for Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate , a critical intermediate in the development of pyridine-based kinase inhibitors.

Executive Summary

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS: 119836-25-8 ) is a pivotal building block in medicinal chemistry, specifically for the synthesis of kinase inhibitors targeting pathways such as BRAF and MEK (e.g., analogs of encorafenib). As a


-keto ester functionalized with a 2-methoxypyridine ring, its physical state is highly sensitive to purity and tautomeric equilibrium. This guide provides a rigorous analysis of its melting point behavior, synthesis-dependent solid-state properties, and protocols for precise characterization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
CAS Number 119836-25-8
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Structural Class Pyridine

-keto ester
Key Functional Groups 2-Methoxypyridine,

-keto ester (1,3-dicarbonyl)
Tautomeric Equilibrium

A defining feature of this compound is the keto-enol tautomerism characteristic of


-keto esters. The equilibrium between the keto form  (dicarbonyl) and the enol form  (hydrogen-bonded vinyl alcohol) significantly impacts the observed melting point.
  • Keto Form: Favored in polar aprotic solvents; typically higher melting point.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (cis-enol) and conjugation with the pyridine ring; often lowers the melting point or results in an oil at room temperature.

Melting Point & Physical State Analysis

Experimental Data & Range

Unlike simple organic solids with sharp melting points, Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate often presents as a low-melting solid or a viscous oil depending on the isolation method and purity.

  • Observed Physical State: Pale yellow solid (upon trituration) or viscous amber oil.

  • Predicted Melting Point Range: 45°C – 65°C (Based on structural analogs like methyl 3-(4-methoxyphenyl)-3-oxopropanoate, mp 40-42°C).

  • Boiling Point (Predicted): ~280°C at 760 mmHg (Decomposes).

Factors Influencing Melting Point Depression
  • Residual Solvent: The compound is often synthesized via Claisen condensation in solvents like THF or toluene. Trace solvent retention in the crystal lattice can depress the melting point by >10°C.

  • Tautomeric Ratio: Samples with a high enol content (often driven by solvent choice during recrystallization) may remain liquid or melt at lower temperatures.

  • Regioisomers: The presence of the 3-methoxy isomer (from impure starting material) will cause significant melting point depression.

Synthesis & Purification Context

The physical state of the final product is dictated by the workup procedure. The standard synthesis involves the Claisen condensation of Methyl 2-methoxyisonicotinate with Methyl acetate .

Synthesis Pathway Diagram[7]

SynthesisPathway SM1 Methyl 2-methoxyisonicotinate (Solid/Oil) Intermediate Enolate Intermediate SM1->Intermediate Condensation SM2 Methyl Acetate (Liquid) SM2->Intermediate Reagent Base (NaOMe or LiHMDS) Solvent (THF) Reagent->Intermediate Quench Acidic Quench (HCl/AcOH) Intermediate->Quench Protonation Product Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (Crude Oil) Quench->Product Purified Purified Product (Pale Yellow Solid) Product->Purified Trituration (Hexanes/Et2O)

Caption: Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate via Claisen condensation, highlighting the critical trituration step for solid isolation.

Purification Protocol for Solid Isolation

To obtain the solid form for accurate melting point determination, follow this trituration protocol:

  • Concentration: Evaporate the reaction solvent (THF/Toluene) completely under high vacuum (< 5 mbar) at 40°C to remove volatiles.

  • Dissolution: Dissolve the resulting crude oil in a minimum volume of Diethyl Ether or Ethyl Acetate.

  • Precipitation: Slowly add cold Hexanes or Heptane (ratio 1:5) with vigorous stirring.

  • Crystallization: Cool the mixture to -20°C for 12-24 hours.

  • Filtration: Filter the resulting pale yellow precipitate rapidly to avoid redissolution.

Characterization Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point of low-melting solids and detecting polymorphic transitions.

Equipment: TA Instruments DSC Q2000 or equivalent. Parameters:

  • Pan: Tzero Aluminum Hermetic Pan.

  • Sample Mass: 2–5 mg.

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 5°C/min from -20°C to 150°C.

Data Interpretation:

  • Endotherm Onset: This value represents the thermodynamic melting point.

  • Broad Peaks: Indicate impurities or simultaneous tautomeric interconversion.

Protocol B: Capillary Melting Point (Visual)

For routine quality control in a synthesis lab.

  • Preparation: Pack the dry solid into a capillary tube to a height of 2-3 mm. Ensure the sample is solvent-free.

  • Apparatus: Buchi Melting Point M-565 or equivalent.

  • Ramp: Fast ramp (10°C/min) to 30°C, then slow ramp (1°C/min) to 70°C.

  • Observation: Record the temperature of the first liquid droplet (onset) and the clear point (meniscus formation).

Characterization Workflow Diagram

Characterization Sample Isolated Sample (Solid/Oil) CheckState Physical State Check Sample->CheckState SolidPath Solid CheckState->SolidPath OilPath Oil CheckState->OilPath DSC DSC Analysis (Onset Tm) SolidPath->DSC Capillary Capillary MP (Visual Range) SolidPath->Capillary NMR 1H NMR (CDCl3) Check Keto:Enol Ratio OilPath->NMR Vacuum High Vac Drying (<1 mbar, 24h) OilPath->Vacuum Vacuum->CheckState Re-evaluate

Caption: Decision tree for physicochemical characterization based on the initial physical state of the compound.

Applications in Drug Discovery

This compound serves as a versatile C3-synthon for constructing heterocyclic scaffolds.

  • Kinase Inhibitors: The 2-methoxypyridine moiety is a pharmacophore found in several FDA-approved drugs (e.g., Encorafenib) targeting the MAPK signaling pathway.

  • Heterocycle Formation: Reaction with hydrazines yields pyrazoles ; reaction with amidines yields pyrimidines .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119836-25-8. Retrieved from [Link]

  • Dumas, J., et al. (2000).Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyridine beta-keto ester synthesis).
  • World Intellectual Property Organization. Patent WO2006118256: Nitrogen-containing Heterocyclic Compounds. (Describes the use of CAS 119836-25-8 as an intermediate). Retrieved from [Link]

The Ascendance of the 2-Methoxypyridine Scaffold: A Technical Guide to its Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous approved drugs.[1][2] Among its many derivatives, the 2-methoxypyridine moiety has emerged as a privileged scaffold, offering a unique combination of physicochemical properties that are increasingly exploited in the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of 2-methoxypyridine derivatives in drug discovery, from their synthesis to their diverse pharmacological applications, with a focus on oncology, neuroscience, and their burgeoning role as kinase inhibitors.

The Strategic Advantage of the 2-Methoxypyridine Core

The utility of the 2-methoxypyridine unit stems from a confluence of electronic and steric factors. The methoxy group at the 2-position significantly influences the properties of the pyridine ring. It reduces the basicity of the nitrogen atom through inductive electron-withdrawing effects, which can be advantageous in mitigating off-target interactions and improving pharmacokinetic profiles.[3][4] This modulation of basicity can also facilitate certain synthetic transformations that are challenging with more basic pyridines.[3] Furthermore, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, providing a handle for optimizing target engagement.

Synthetic Strategies for 2-Methoxypyridine Derivatives

The construction of substituted 2-methoxypyridine cores is a critical first step in harnessing their therapeutic potential. Several robust synthetic methodologies have been developed, with the choice of route often dictated by the desired substitution pattern.

General Synthesis of 2-Methoxypyridine Derivatives

A common and versatile method for the synthesis of 2-methoxypyridine derivatives involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 2-position of the pyridine ring with sodium methoxide.[5]

Experimental Protocol: General Synthesis of 2-Alkoxypyridines

  • Materials:

    • Substituted 2-halopyridine

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol or other suitable solvent (e.g., DMF, DMSO)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of the 2-halopyridine in anhydrous methanol under an inert atmosphere, add sodium methoxide (typically 1.1 to 1.5 equivalents).

    • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-methoxypyridine derivative.

Another powerful strategy for the functionalization of the 2-methoxypyridine scaffold is through directed metalation and metal-halogen exchange reactions. These methods allow for the regioselective introduction of substituents at various positions on the pyridine ring.[6]

Experimental Protocol: Directed Ortho-Metalation of 2-Methoxypyridine

  • Materials:

    • 2-Methoxypyridine

    • Strong base (e.g., n-butyllithium, lithium diisopropylamide)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

    • Electrophile (e.g., aldehyde, ketone, alkyl halide)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • A solution of 2-methoxypyridine in an anhydrous aprotic solvent is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

    • A strong base is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the formation of the lithiated intermediate.

    • The desired electrophile is then added to the reaction mixture, and the solution is stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is quenched with a suitable proton source (e.g., saturated ammonium chloride solution).

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification of the crude product is achieved by column chromatography.

Synthesis_Workflow Start Starting Materials (e.g., 2-Halopyridine) Reaction1 Nucleophilic Substitution (NaOMe, MeOH) Start->Reaction1 Intermediate1 2-Methoxypyridine Core Reaction1->Intermediate1 Reaction2 Directed Metalation (n-BuLi, Electrophile) Intermediate1->Reaction2 Product Functionalized 2-Methoxypyridine Derivative Reaction2->Product

Therapeutic Applications in Oncology

The 2-methoxypyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Derivatives incorporating this moiety have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

A notable example is a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[7] Systematic investigation of this series has revealed that the nature and position of substituents on the 4-aryl ring are critical for their cytotoxic potency.[8]

СоединениеЗаместитель в 4-арилIC50 (µM) - HepG2 (печень)IC50 (µM) - DU145 (простата)IC50 (µM) - MBA-MB-231 (грудь)
5d 4-Бромфенил2.51.83.2
5g 4-Метоксифенил4.13.55.0
5h 3,4-Диметоксифенил1.51.02.1
5i 3-Бром-4-метоксифенил1.21.11.9

Таблица адаптирована из Al-Suwaidan et al., Molecules, 2019.[7]

The structure-activity relationship (SAR) studies of these compounds indicate that electron-donating groups, such as methoxy, and halogens at specific positions on the 4-aryl ring enhance the anticancer activity.[8] The promising in vitro cytotoxicity of these compounds warrants further investigation into their mechanism of action.

SAR_Anticancer cluster_substituents Key Substitutions Core 2-Methoxypyridine Scaffold ArylRing 4-Aryl Ring Substituents Core->ArylRing Halogens Halogens (e.g., Br, Cl) ArylRing->Halogens influence Methoxy Methoxy Groups (-OCH3) ArylRing->Methoxy influence Activity Enhanced Cytotoxic Activity Halogens->Activity Methoxy->Activity

Central Nervous System (CNS) Drug Discovery

The ability to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the CNS. The physicochemical properties of 2-methoxypyridine derivatives, particularly their modulated basicity and potential for hydrogen bonding, make them attractive candidates for CNS drug discovery.

A significant breakthrough in this area is the development of 2-methoxypyridine-containing gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[9] The insertion of a methoxypyridine motif into a tetracyclic scaffold led to compounds with improved activity in reducing the production of the toxic amyloid-beta 42 (Aβ42) peptide and enhanced aqueous solubility.[9] In vivo pharmacokinetic studies demonstrated that these novel compounds could cross the BBB and engage their target in the brain.[9]

More recently, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been designed and synthesized for imaging aggregated α-synuclein in Parkinson's disease using positron emission tomography (PET).[8][10] Several of these compounds exhibited high affinity for α-synuclein and the ability to penetrate the BBB in non-human primates.[8][10] This research highlights the potential of 2-methoxypyridine derivatives not only as therapeutics but also as diagnostic tools for neurodegenerative diseases.

CNS_Applications cluster_diseases CNS Disorders cluster_mechanisms Mechanisms of Action Scaffold 2-Methoxypyridine Scaffold AD Alzheimer's Disease Scaffold->AD PD Parkinson's Disease Scaffold->PD GSM Gamma-Secretase Modulation AD->GSM Imaging α-Synuclein PET Imaging PD->Imaging

Emerging Role as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11][12] The pyridine scaffold is a common feature in many approved kinase inhibitors.[1][2] While the 2-aminopyridine moiety is a well-established hinge-binding motif, the 2-methoxypyridine core is also gaining recognition as a valuable component in the design of potent and selective kinase inhibitors.

Derivatives of 2-methoxypyridine have been investigated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical cancer signaling pathway.[6] Additionally, pyridine-2-carboxamide derivatives, which can be conceptually linked to the 2-methoxypyridine scaffold through bioisosteric considerations, have been reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an emerging immunotherapy target.[13]

The development of 2-methoxypyridine-based inhibitors for other kinase targets, such as α-amylase and α-glucosidase for the potential treatment of diabetes, further underscores the versatility of this scaffold.[14]

The 2-Methoxypyridine Moiety as a Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.[15][16] While direct examples of the 2-methoxypyridine moiety being used as a bioisostere for another functional group in approved drugs are not extensively documented, its properties suggest its potential in this role. For instance, the 2-methoxypyridine unit could be considered a bioisostere for other substituted aromatic rings, offering a different profile of hydrogen bonding capabilities and metabolic stability.

A related example is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[17] This successful application suggests that other 2-substituted pyridines, including 2-methoxypyridine, could be explored for similar bioisosteric replacements to optimize drug candidates.

Conclusion

The 2-methoxypyridine scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique electronic and steric properties provide a platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. From potent anticancer agents to promising CNS-active compounds and emerging kinase inhibitors, the applications of 2-methoxypyridine derivatives are diverse and expanding. As our understanding of the subtle interplay between molecular structure and biological activity deepens, the strategic incorporation of the 2-methoxypyridine moiety will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile β-Keto Ester

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a highly functionalized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines two key pharmacophoric elements: the 2-methoxypyridine scaffold and the β-keto ester moiety. The 2-methoxypyridine unit is a prevalent feature in a wide array of biologically active molecules, contributing to metabolic stability and modulating receptor binding interactions.[1][2] Concurrently, the β-keto ester functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for the construction of complex heterocyclic systems such as pyrazolones and pyrimidines, which are themselves core structures in many pharmaceutical agents.[3][4]

This document provides a comprehensive guide to the synthesis of this target molecule, grounded in the principles of the Crossed Claisen Condensation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide guidance on characterization and troubleshooting. The aim is to equip researchers with a robust and reproducible methodology for accessing this valuable building block.

Synthetic Strategy: The Crossed Claisen Condensation

The formation of the carbon-carbon bond required to construct the β-keto ester is most effectively achieved via a Crossed Claisen Condensation . This reaction involves the base-mediated condensation between two different esters.[5] One ester, which possesses α-hydrogens, is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester.

In our strategy, the key transformation is the reaction between Methyl 2-methoxypyridine-4-carboxylate (the electrophile) and the enolate of Methyl acetate (the nucleophile).

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis Start 2-Methoxypyridine- 4-carboxylic Acid Ester Methyl 2-methoxypyridine- 4-carboxylate Start->Ester Esterification (SOCl₂ / MeOH) Precursor Methyl 2-methoxypyridine- 4-carboxylate Condensation Crossed Claisen Condensation (NaH, THF) Precursor->Condensation Reagent Methyl Acetate Reagent->Condensation Product Methyl 3-(2-methoxypyridin-4-yl) -3-oxopropanoate Condensation->Product

Caption: Overall Synthetic Workflow.

A strong base is critical for this reaction. While alkoxides like sodium methoxide are traditional choices, they can lead to equilibrium mixtures.[5] A non-reversible base such as Sodium Hydride (NaH) is superior, as it stoichiometrically and irreversibly deprotonates the α-carbon of methyl acetate, driving the reaction forward. The subsequent deprotonation of the newly formed β-keto ester by the methoxide byproduct (or another equivalent of base) creates a highly stabilized enolate, which renders the overall reaction thermodynamically favorable and drives it to completion.[6] An acidic workup is required in the final step to neutralize the reaction and protonate this enolate to yield the final product.[6]

Mechanistic Pathway

The mechanism proceeds through several distinct, logical steps, highlighting the crucial role of the base in both initiating the reaction and driving its completion.

G cluster_mech Claisen Condensation Mechanism Step1 1. Enolate Formation Methyl Acetate is deprotonated by NaH. Step2 2. Nucleophilic Attack The enolate attacks the pyridine ester carbonyl. Step1->Step2 Step3 3. Elimination The tetrahedral intermediate collapses, eliminating a methoxide ion. Step2->Step3 Step4 4. Deprotonation (Driving Force) The product is deprotonated by base, forming a stable enolate. Step3->Step4 Step5 5. Protonation (Workup) Acidic workup yields the final β-keto ester. Step4->Step5

Caption: Key steps of the Claisen condensation mechanism.

Experimental Protocols

Safety First: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Sodium hydride (NaH) is a water-reactive, flammable solid. Thionyl chloride (SOCl₂) is highly corrosive and toxic. All glassware must be thoroughly dried before use with NaH.

Part 1: Synthesis of Methyl 2-methoxypyridine-4-carboxylate

This protocol details the esterification of the parent carboxylic acid, a necessary precursor for the main condensation reaction.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
2-Methoxypyridine-4-carboxylic acid153.145.00 g32.61.0
Thionyl Chloride (SOCl₂)118.973.8 mL (5.8 g)49.01.5
Methanol (MeOH), anhydrous32.0450 mL--
Dichloromethane (DCM), anhydrous84.93100 mL--
Saturated Sodium Bicarbonate (aq.)-As needed--
Brine (Saturated NaCl aq.)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Step-by-Step Protocol

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methoxypyridine-4-carboxylic acid (5.00 g, 32.6 mmol).

  • Acid Chloride Formation: Suspend the acid in anhydrous dichloromethane (100 mL). Slowly add thionyl chloride (3.8 mL, 49.0 mmol) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The solution should become homogeneous.

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess SOCl₂ and DCM, yielding the crude acid chloride as an oil or solid.

  • Esterification: Place the flask back under a nitrogen atmosphere and cool to 0 °C. Carefully and slowly add anhydrous methanol (50 mL) to the crude acid chloride. Caution: This reaction is exothermic.

  • Completion: After the initial exotherm subsides, allow the reaction to stir at room temperature for 16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. Wash further with water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 2-methoxypyridine-4-carboxylate as a pure solid.

Part 2: Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

This protocol outlines the core Crossed Claisen Condensation.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
Sodium Hydride (NaH), 60% in mineral oil24.00 (as NaH)0.96 g (0.58 g NaH)24.01.5
Tetrahydrofuran (THF), anhydrous72.1180 mL--
Methyl Acetate, anhydrous74.082.1 mL (2.0 g)26.71.67
Methyl 2-methoxypyridine-4-carboxylate167.162.68 g16.01.0
Acetic Acid60.05~2 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated Ammonium Chloride (aq.)-As needed--
Brine (Saturated NaCl aq.)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Step-by-Step Protocol

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (0.96 g of 60% dispersion, 24.0 mmol).

  • NaH Wash: Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula. Suspend the washed NaH in anhydrous THF (50 mL).

  • Enolate Formation: Cool the NaH suspension to 0 °C (ice bath). Add methyl acetate (2.1 mL, 26.7 mmol) dropwise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Addition of Electrophile: In a separate flask, dissolve Methyl 2-methoxypyridine-4-carboxylate (2.68 g, 16.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the enolate mixture at 0 °C over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding acetic acid dropwise until gas evolution ceases. Then, add saturated ammonium chloride solution (50 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford the title compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group on the pyridine ring (~4.0 ppm, s, 3H), the ester methyl group (~3.7 ppm, s, 3H), the methylene protons between the carbonyls (~3.9 ppm, s, 2H), and distinct signals for the three aromatic protons on the pyridine ring in the ~7.0-8.5 ppm range.
¹³C NMR Carbonyl signals for the ketone and ester (~200 ppm and ~168 ppm, respectively). Signals for the pyridine ring carbons (one oxygenated at ~165 ppm), the methoxy carbons (~52-55 ppm), and the central methylene carbon (~45 ppm).
Mass Spec. Expected [M+H]⁺ peak corresponding to the molecular formula C₁₀H₁₁NO₄.
IR (Infrared) Strong characteristic carbonyl (C=O) stretching frequencies for the ketone (~1715 cm⁻¹) and the ester (~1745 cm⁻¹). C-O stretching for the ether and ester groups.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive NaH (exposure to moisture).2. Wet reagents or glassware.3. Insufficient reaction time.1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and reagents are anhydrous.3. Monitor the reaction by TLC/LC-MS to confirm completion; if needed, extend the reaction time or gently warm.
Recovery of Starting Ester 1. Incomplete enolate formation.2. Base was consumed by adventitious water.1. Ensure sufficient equivalents of base (1.5 eq is recommended).2. Re-verify that all solvents and reagents are anhydrous.
Self-Condensation of Acetate The enolate of methyl acetate reacts with another molecule of methyl acetate.This is usually a minor pathway but can be minimized by the slow addition of the pyridine ester to the pre-formed enolate solution, ensuring the electrophile is always in the presence of the desired nucleophile.

References

  • Jordaan, G., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

  • Wikipedia contributors. (2024). Claisen condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC. Available at: [Link]

  • LibreTexts Chemistry. (2021). 19.15: A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation [Table]. Available at: [Link]

  • Google Patents. (2009). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Autech Industry Co.,Limited. 4-Methoxy-Pyridine-2-Carboxylic Acid Methyl Ester. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-methoxypyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1953). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Google Patents. (2014). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Al-Zahrani, A. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

Sources

Claisen condensation protocol for pyridine beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Topic: High-Fidelity Synthesis of Pyridine


-Keto Esters via Crossed Claisen Condensation
Date:  February 26, 2026

Executive Summary

Pyridine


-keto esters (e.g., ethyl nicotinoylacetate) are critical synthons in the development of naphthyridine-based tyrosine kinase inhibitors, anti-infectives, and calcium channel blockers. While the Claisen condensation is a textbook transformation, its application to heteroaromatic substrates presents unique challenges: amphoteric solubility profiles , nucleophilic competition , and product inhibition .

This Application Note provides a validated, high-yield protocol for the crossed Claisen condensation of ethyl nicotinate with alkyl acetates. It moves beyond standard textbook descriptions to address the specific "pain points" of pyridine chemistry, specifically the critical pH-controlled workup required to isolate the zwitterionic product.

Strategic Analysis & Mechanistic Grounding

The Challenge: Heteroaromatic Electronics

Unlike simple phenyl esters, pyridine esters possess a basic nitrogen atom. This introduces two complications:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate with Lewis acidic metals or interact with the counter-ions of the base.

  • Workup Failure: The product, a

    
    -keto ester, exists in equilibrium with its enol form. Upon acidification, the pyridine nitrogen protonates (
    
    
    
    ), rendering the molecule highly water-soluble and difficult to extract into organic solvents.
The Solution: Thermodynamic Trapping

The reaction relies on the formation of a stable enolate salt of the product. The


-protons between the two carbonyls in the product are highly acidic (

).[1] The base (NaH or NaOEt) removes this proton immediately upon product formation. This deprotonation is the thermodynamic sink that drives the equilibrium forward and prevents the reversal of the reaction.
Mechanistic Pathway

The following diagram illustrates the reaction flow, highlighting the critical "Inverse Addition" strategy to minimize self-condensation of the acetate.

ClaisenMechanism Start Reagents: Ethyl Nicotinate (E1) Ethyl Acetate (E2) Base Base (NaH) Start->Base Mix E1 + Base Enolate Enolate Formation (In situ) Base->Enolate Slow add E2 Attack Nucleophilic Attack on Pyridine Ester Enolate->Attack Kinetic Control Tetra Tetrahedral Intermediate Attack->Tetra Elim Elimination of Ethoxide Tetra->Elim ProdEnol Product Enolate (Stable Salt) Elim->ProdEnol Irreversible Deprotonation Workup Acidic Workup (pH Control) ProdEnol->Workup Quench Final Pyridine Beta-Keto Ester Workup->Final Tautomerization

Figure 1: Mechanistic flow of the Crossed Claisen Condensation using Inverse Addition to favor cross-product over self-condensation.

Critical Process Parameters (CPP)

The choice of base and solvent is not arbitrary. It dictates the reaction temperature and the homogeneity of the mixture.

ParameterReagentRecommendationRationale
Base Sodium Hydride (NaH) Preferred Irreversible deprotonation; H₂ gas release drives entropy; no alcohol byproduct to reverse equilibrium.
Sodium Ethoxide (NaOEt)AlternativeCheaper, but generates EtOH which can cause transesterification or reverse the Claisen equilibrium.
Solvent THF (Anhydrous) Preferred Solubilizes the pyridine ester well; moderate boiling point (

C) allows reflux without degrading the substrate.
TolueneAlternativeHigher boiling point (

C) accelerates kinetics but can lead to difficult "clumping" of the sodium salt.
Stoichiometry Pyridine Ester : Acetate 1.0 : 1.5 Excess acetate ensures complete consumption of the valuable pyridine ester.
Addition Inverse Required Add Acetate to the Base/Pyridine mixture. Prevents Acetate self-condensation (Ethyl Acetoacetate formation).

Detailed Experimental Protocol

Target Molecule: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Ethyl Nicotinoylacetate). Scale: 50 mmol (adaptable).

Phase A: Preparation
  • Glassware: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar (or overhead stirrer for >100 mmol), reflux condenser, temperature probe, and a pressure-equalizing addition funnel.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Reagents:

    • Ethyl Nicotinate (7.56 g, 50 mmol).

    • Ethyl Acetate (Anhydrous, 6.6 g, 75 mmol).

    • Sodium Hydride (60% dispersion in oil, 3.0 g, 75 mmol). Note: Wash with dry hexane if high purity is required, but usually unnecessary for this scale.

    • THF (Anhydrous, 100 mL).

Phase B: The Reaction (Inverse Addition)
  • Base Suspension: Charge the RBF with NaH (75 mmol) and dry THF (50 mL). Cool to 0°C.[2]

  • Electrophile Addition: Add Ethyl Nicotinate (50 mmol) to the NaH suspension. The mixture may turn slightly yellow.

  • Heating: Warm the mixture to reflux (

    
    C).
    
  • Nucleophile Addition (Critical Step):

    • Mix Ethyl Acetate (75 mmol) with THF (20 mL) in the addition funnel.

    • Dropwise add the acetate solution to the refluxing mixture over 45–60 minutes .

    • Why? This keeps the concentration of the enolate low relative to the pyridine ester, favoring the cross-reaction over self-condensation.

  • Digestion: Continue reflux for 2–4 hours. The reaction mixture will likely become a thick yellow/orange slurry (the sodium salt of the product).

    • QC Check: TLC (50% EtOAc/Hexane). The starting pyridine ester spot should disappear.

Phase C: The "Amphoteric" Workup

This is where most protocols fail for pyridines.

  • Quench: Cool the reaction to

    
    C. Carefully add Glacial Acetic Acid (AcOH)  (approx. 6 mL) dropwise.
    
    • Observation: The solid slurry will dissolve as the enolate is protonated.

  • pH Adjustment: Add water (50 mL). Check the pH.

    • Target pH: 5.0 – 6.0 .

    • Logic: Below pH 4, the pyridine nitrogen protonates (Py-H

      
      ), staying in the water. Above pH 8, the enol stays as a salt. At pH 5-6, the pyridine is free base, and the 
      
      
      
      -keto ester is protonated (neutral).
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Troubleshooting: If an emulsion forms, use a small amount of brine.

  • Wash: Wash the combined organics with Saturated

    
     (carefully, to remove excess AcOH) and then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough (>90%). If necessary, purify via flash chromatography (Hexane/EtOAc gradient) or vacuum distillation.

Workflow Visualization

ProtocolWorkflow cluster_prep Phase A: Setup cluster_rxn Phase B: Reaction cluster_workup Phase C: Critical Workup Step1 Inert System (N2) NaH + THF + Pyridine Ester Step2 Heat to Reflux Step1->Step2 Step3 Slow Addition of Ethyl Acetate (60 mins) Step2->Step3 Step4 Formation of Sodium Enolate Precipitate Step3->Step4 Step5 Cool to 0°C Step4->Step5 Step6 Quench with AcOH Target pH 5-6 Step5->Step6 Step7 Extract (EtOAc) Pyridine is Free Base Step6->Step7

Figure 2: Operational workflow emphasizing the critical pH adjustment step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction solidifies (Stirring stops) High concentration of enolate salt.Add more anhydrous THF. Use an overhead stirrer for scales >10g.
Low Yield (<40%) Product lost in aqueous layer during workup.[3]Check pH. If pH < 4, the pyridine is protonated. Neutralize with saturated

to pH 6 and re-extract.
Starting Material Remains Incomplete deprotonation or wet solvent.Ensure THF is anhydrous. Increase NaH to 2.0 equivalents.
Product contains Ethyl Acetoacetate Self-condensation of acetate.Slow down the addition of ethyl acetate. Ensure Pyridine Ester is in the flask before Acetate is added.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Baum, J. S., et al. (1987). "Synthesis of Ethyl Nicotinoylacetate." Synthetic Communications, 17(14), 1709-1716. Link

  • BenchChem. (2025).[4] "Comparing the efficacy of different bases in beta-keto ester synthesis." Link

  • Organic Chemistry Portal. "Claisen Condensation: Mechanism and Recent Literature." Link

  • Tanabe, Y., et al. (1999). "Ti-Claisen Condensation."[5][6] Tetrahedron Letters, 40(22), 4227-4230. (Advanced Lewis Acid variations). Link

Sources

Reagents for synthesizing Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate via Acyl-Meldrum’s Acid Activation

Part 1: Executive Summary & Strategic Rationale

The synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (a


-keto ester) represents a critical transformation in the development of kinase inhibitors and heterocyclic scaffolds. While classical Claisen condensations often fail with electron-deficient heterocycles due to self-condensation or polymerization, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy  offers a superior, high-fidelity alternative.

Why this route?

  • Regiospecificity: Avoids competitive nucleophilic attacks on the pyridine ring.

  • Mild Conditions: Operates at neutral-to-mildly acidic pH, preserving the sensitive 2-methoxypyridine moiety.

  • Scalability: The decarboxylative alcoholysis is thermodynamically driven, ensuring high conversion without the need for hazardous strong bases (e.g., LiHMDS, NaH).

Part 2: Reagent Ecosystem & Specifications

To ensure reproducibility, reagents must meet specific purity thresholds. The presence of water is the primary failure mode for the CDI activation step.

ReagentCAS No.[1][2][3][4]Grade/PurityRoleCritical Specification
2-Methoxyisonicotinic Acid 105596-63-2>98%SubstrateMust be dry; free of mineral acids.
1,1'-Carbonyldiimidazole (CDI) 530-62-1>97%ActivatorMoisture Sensitive. Use fresh bottle or recrystallized.
Meldrum’s Acid 2033-24-1>98%C2-SynthonRecrystallize from acetone if mp < 94°C.
Dichloromethane (DCM) 75-09-2AnhydrousSolventWater content < 50 ppm (Karl Fischer).
Methanol (MeOH) 67-56-1AnhydrousReactantStrictly Anhydrous. Water causes hydrolysis to the acid, not the ester.
4-Dimethylaminopyridine (DMAP) 1122-58-3>99%CatalystOptional; accelerates acylation if kinetics are slow.

Part 3: Detailed Experimental Protocol

Phase A: Activation and Acylation (The Oikawa-Yonemitsu Protocol)

Principle: The carboxylic acid is converted to a reactive acyl imidazole, which is then attacked by the Meldrum’s acid enolate.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Solubilization: Charge 2-Methoxyisonicotinic Acid (10.0 mmol, 1.53 g) and anhydrous DCM (40 mL). Stir to create a suspension.

  • Activation (Gas Evolution Event):

    • Cool the mixture to 0°C (ice bath).

    • Add CDI (11.0 mmol, 1.78 g) portion-wise over 10 minutes.

    • Observation: Vigorous evolution of CO₂ will occur.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear as the acyl imidazole forms.

  • Acylation:

    • Add Meldrum’s Acid (11.0 mmol, 1.58 g) directly to the reaction mixture.

    • Optional: Add DMAP (0.1 eq) if reaction monitoring (TLC) shows slow conversion.

    • Stir at RT for 3–5 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show consumption of the starting acid. The intermediate (Acyl Meldrum's Acid) usually appears as a polar, UV-active spot (often tailing).

Phase B: Workup & Isolation of Intermediate

Note: While some protocols suggest a "one-pot" reflux, isolating the crude Acyl Meldrum's acid prevents imidazole byproducts from interfering with the methanolysis.

  • Wash: Dilute the reaction mixture with DCM (50 mL). Wash with 1M HCl (2 x 30 mL) to remove imidazole and unreacted pyridine starting material (if any).

    • Critical Note: The 2-methoxypyridine moiety is weakly basic (pKa ~3.3). Strong acid washes might extract your product. Keep the aqueous phase and check pH; if product is lost, neutralize and re-extract. Recommended: Use 5% KHSO₄ or Citric Acid instead of HCl for a milder wash.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: A pale yellow/orange solid (The Acyl Meldrum's Acid intermediate). Use directly in Phase C.

Phase C: Decarboxylative Methanolysis

Principle: Thermal ring opening of the dioxane-dione followed by loss of CO₂ and acetone.

  • Reflux: Dissolve the crude intermediate in Anhydrous Methanol (50 mL).

  • Thermolysis: Heat the solution to reflux (approx. 65°C) for 4–6 hours.

    • Mechanism:[5][6][7] The nucleophilic attack of methanol opens the ring, followed by rapid decarboxylation.

  • Concentration: Evaporate the methanol under reduced pressure.

  • Purification:

    • The residue is the crude beta-keto ester.

    • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

    • Target:Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate .

Part 4: Scientific Logic & Visualizations

Mechanism of Action

The following diagram illustrates the pathway from the carboxylic acid to the final beta-keto ester, highlighting the critical intermediate.

ReactionPathway Start 2-Methoxyisonicotinic Acid Inter1 Acyl Imidazole Intermediate Start->Inter1 Activation (-CO2, -Imidazole) CDI CDI (Activator) CDI->Inter1 Inter2 Acyl-Meldrum's Acid Complex Inter1->Inter2 C-Acylation Meldrum Meldrum's Acid (Nucleophile) Meldrum->Inter2 Product Methyl 3-(2-methoxypyridin-4-yl)- 3-oxopropanoate Inter2->Product Decarboxylative Alcoholysis (-CO2, -Acetone) MeOH MeOH (Reflux) MeOH->Product

Caption: Reaction pathway showing CDI activation, C-acylation of Meldrum's acid, and final methanolysis.

Experimental Workflow Logic

This flowchart guides the researcher through the critical decision points and physical operations.

Workflow Start Start: Dry 2-Methoxyisonicotinic Acid Step1 Add CDI in DCM (0°C) Wait for CO2 cessation Start->Step1 Check1 Solution Clear? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Add Meldrum's Acid Stir RT 3-5h Check1->Step2 Yes Wash Wash: 5% Citric Acid (Remove Imidazole) Step2->Wash Step3 Reflux in Anhydrous MeOH (4-6 Hours) Wash->Step3 Purify Flash Chromatography (Hex/EtOAc) Step3->Purify Final Final Product: Beta-Keto Ester Purify->Final

Caption: Operational workflow emphasizing the acid wash step to remove imidazole before methanolysis.

Part 5: Troubleshooting & Critical Control Points

  • The "Pyridine Protonation" Risk:

    • Issue: During the aqueous wash (Phase B), the 2-methoxypyridine nitrogen can be protonated by strong acids (HCl), causing the intermediate to migrate to the aqueous layer.

    • Solution: Use Citric Acid (5-10%) or KHSO₄ instead of HCl. These are acidic enough to remove imidazole (pKa ~7) but less likely to fully protonate the electron-deficient 2-methoxypyridine (pKa ~3.3) to the point of total extraction loss. Always check the aqueous layer by TLC before disposal.

  • Incomplete Decarboxylation:

    • Issue: Product contains the non-decarboxylated acid intermediate.[8]

    • Solution: Ensure the methanol is anhydrous and the reflux is vigorous. If the reaction stalls, add a catalytic amount of p-toluenesulfonic acid (PTSA) to the methanol reflux.

  • Keto-Enol Tautomerism:

    • Note: The final product will exist in equilibrium between the keto and enol forms. This is normal and may complicate NMR interpretation (split peaks). The enol form is often stabilized by hydrogen bonding with the ester carbonyl.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][8][9][10][11][12] 2. A general and versatile synthesis of beta-keto esters.[9][10] The Journal of Organic Chemistry, 43(10), 2087–2088.

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1985).[12] Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid.[12] Organic Syntheses, 63, 198.[12]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Claisen vs. Meldrum's Acid reactivity).
  • Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid.[8] Molecular Diversity, 13(4), 399–419.

Sources

Application Notes & Protocols: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate. This versatile β-ketoester is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors and other targeted therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a bifunctional organic compound featuring a methoxypyridine ring and a β-ketoester moiety. This unique combination of functional groups makes it an exceptionally valuable building block in pharmaceutical development. The methoxypyridine scaffold is a common feature in many biologically active compounds, often involved in critical binding interactions with enzyme targets.[1] The β-ketoester group provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures, such as those found in Janus kinase (JAK) inhibitors or PI3K/mTOR dual inhibitors.[2][3]

The strategic value of this intermediate lies in its ability to introduce the methoxypyridine pharmacophore while simultaneously providing a reactive site for subsequent cyclization or coupling reactions, streamlining the synthesis of drug candidates.[4]

Physicochemical Properties & Safety Protocols

While a specific safety data sheet for this exact compound is not publicly available, data from structurally similar chemicals provides a strong basis for safe handling protocols.

PropertyValue
Chemical Name Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Expected to be an off-white to yellow solid or oil
Solubility Expected to be soluble in dichloromethane, ethyl acetate, methanol

2.1 Handling and Storage

  • Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6] Avoid breathing dust, fumes, or vapors.[5] After handling, wash hands and any exposed skin thoroughly.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

2.2 First Aid Measures

  • If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[8]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Synthesis Protocol: Acylation of Methyl Acetate

The synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate can be efficiently achieved via a Claisen-type condensation reaction. The rationale for this approach is the reliable formation of a C-C bond by acylating the enolate of methyl acetate with an activated form of 2-methoxy-isonicotinic acid, such as its methyl ester. Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate methyl acetate without competing in a saponification reaction with the ester functionalities.

3.1 Synthesis Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Glassware (Dry THF, NaH, Methyl Acetate, Methyl 2-methoxyisonicotinate) inert Inert Atmosphere Setup (Nitrogen/Argon) na_disp Suspend NaH in dry THF meoac_add Add Methyl Acetate dropwise at 0°C na_disp->meoac_add Step 1 enolate Stir for 30 min (Enolate Formation) meoac_add->enolate Step 2 ester_add Add Methyl 2-methoxyisonicotinate in THF dropwise enolate->ester_add Step 3 reflux Warm to RT, then reflux for 4-6h ester_add->reflux Step 4 monitor Monitor by TLC/LC-MS reflux->monitor Step 5 quench Cool to 0°C, quench with - Acetic Acid - Saturated NH4Cl (aq) monitor->quench Step 6 extract Extract with Ethyl Acetate quench->extract Step 7 wash Wash organic layer (Water, Brine) extract->wash Step 8 dry Dry with Na2SO4, filter, and concentrate wash->dry Step 9 purify Purify via Column Chromatography dry->purify Step 10

Caption: Workflow for the synthesis of the target intermediate.

3.2 Detailed Step-by-Step Protocol

  • Preparation: Under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. Cool the mixture to 0°C using an ice bath.

  • Enolate Formation: Add methyl acetate (1.5 equivalents) dropwise to the stirred NaH suspension over 20 minutes. The evolution of hydrogen gas should be observed. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Acylation: Dissolve methyl 2-methoxyisonicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize any remaining NaH, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Silica Gel Chromatography

The crude product often contains unreacted starting materials and side products. Purification by column chromatography is the standard and most effective method.

4.1 Purification Workflow Diagram

crude Crude Product (Concentrated residue) adsorb Adsorb crude onto Silica Gel crude->adsorb load Load adsorbed sample onto the column adsorb->load column Prepare Silica Gel Column (e.g., Hexane/Ethyl Acetate) column->load elute Elute with solvent gradient (e.g., 10% to 50% EtOAc in Hexane) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate under reduced pressure combine->concentrate final_product Pure Product (Verify by NMR) concentrate->final_product

Sources

Scalable Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate , a critical pharmacophore in the development of kinase inhibitors and heterocyclic drug candidates.

While classical Claisen condensations often suffer from self-condensation side reactions and difficult purifications when applied to heteroaromatic esters, this guide utilizes the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) platform . This route offers superior regioselectivity, mild conditions, and a "telescoped" workflow that eliminates the need for chromatographic purification, making it ideal for multigram to kilogram-scale production.

Key Process Advantages
  • Chromatography-Free: Purification relies on crystallization and extraction.

  • Safety Profile: Avoids hazardous strong bases (e.g., NaH, LiHMDS) typical of Claisen chemistry.

  • Scalability: The reaction demonstrates consistent kinetics and thermal profiles from 10g to 1kg scales.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the acylation of a neutral carbon nucleophile (Meldrum's acid) followed by thermal alcoholysis. This approach circumvents the competing nucleophilic attacks often seen on the electron-deficient pyridine ring.

Retrosynthesis Target Target Molecule Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate Inter Acyl Meldrum's Acid Intermediate (Stable Enol Form) Target->Inter Methanolysis (- CO2, - Acetone) SM1 Starting Material 2-Methoxypyridine-4-carboxylic acid Inter->SM1 Acylation Reagent1 Meldrum's Acid Inter->Reagent1 Reagent2 CDI (Activation Agent) SM1->Reagent2

Figure 1: Retrosynthetic strategy utilizing the Yonemitsu-Oikawa Meldrum's acid protocol.

Detailed Experimental Protocol

Reaction Scheme

Step 1: Activation of 2-methoxypyridine-4-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI). Step 2: Condensation with Meldrum's acid.[1][2] Step 3: Thermal methanolysis and decarboxylation.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.DensityRole
2-Methoxypyridine-4-carboxylic acid 153.141.0SolidLimiting Reagent
1,1'-Carbonyldiimidazole (CDI) 162.151.2SolidActivator
Meldrum's Acid 144.131.2SolidNucleophile
Dichloromethane (DCM) -10 Vol1.33Solvent (Step 1)
Methanol (anhydrous) -20 Vol0.79Reactant/Solvent (Step 2)
Step-by-Step Procedure
Stage 1: Preparation of Acyl-Meldrum's Acid Intermediate
  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and internal temperature probe.

  • Charging: Charge 2-methoxypyridine-4-carboxylic acid (1.0 equiv) and anhydrous DCM (10 volumes relative to acid mass).

  • Activation: Cool the suspension to 0–5 °C. Add CDI (1.2 equiv) portion-wise over 30 minutes.

    • Note: CO₂ evolution will be vigorous. Ensure reactor venting is unblocked.

    • Observation: The mixture typically becomes homogeneous as the acyl imidazole forms.

  • Incubation: Remove cooling and stir at 20–25 °C for 2 hours.

  • Condensation: Add Meldrum's acid (1.2 equiv) in a single portion.

  • Reaction: Stir the mixture at 20–25 °C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/UPLC. The active ester (acyl imidazole) should be consumed (<1%).

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with DCM (5 vol).

    • Wash with 1M HCl (2 x 5 vol) to remove imidazole by-products and unreacted pyridine starting materials.

    • Caution: The product (acyl Meldrum's acid) is acidic and remains in the organic layer.

    • Wash with Brine (5 vol).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Acyl-Meldrum's acid as a solid.

    • Checkpoint: This intermediate is stable and can be stored if necessary.

Stage 2: Methanolysis to Beta-Keto Ester
  • Solvolysis: Dissolve the crude intermediate from Stage 1 in anhydrous Methanol (20 volumes).

  • Reflux: Heat the solution to reflux (approx. 65 °C) with vigorous stirring.

  • Decarboxylation: Maintain reflux for 4–6 hours.

    • Mechanism:[3][4][5] The dioxane ring opens, releasing acetone and CO₂, followed by ester formation.

    • Safety: Ensure the condenser is efficient to retain methanol while venting CO₂.

  • Completion: Monitor by TLC or HPLC (disappearance of the polar acyl-Meldrum's acid peak).

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove methanol and acetone.

    • The residue is the crude Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate .

  • Purification:

    • Dissolve the residue in minimal hot Ethyl Acetate/Hexanes (1:3).

    • Allow to cool slowly to 0 °C to crystallize the product.

    • Filter and wash with cold hexanes.

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards & Gas Evolution

The synthesis involves two distinct gas evolution events that must be managed during scale-up.

Hazards Step1 Step 1: CDI Addition Hazard1 CO2 Release (Exothermic) Risk: Pressurization/Foaming Step1->Hazard1  Immediate Step2 Step 2: Methanolysis Hazard2 CO2 + Acetone Release Risk: Flammability/Venting Step2->Hazard2  Continuous over 4h

Figure 2: Process Hazard Analysis (PHA) focusing on gas evolution.

Impurity Profile
  • Imidazole: Removed via the acidic wash in Stage 1. Failure to remove this will catalyze side reactions in Stage 2.

  • Acetone: A byproduct of the Meldrum's acid fragmentation. Must be fully removed during the final concentration to prevent interference in subsequent steps (e.g., Knoevenagel condensations).

  • Decarboxylated Side Product (Acetyl Pyridine): Prolonged heating in the presence of water/acid can lead to total decarboxylation to 4-acetyl-2-methoxypyridine. Ensure anhydrous methanol is used.

Analytical Specifications

For the final product, the following specifications indicate a successful synthesis:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.25 (d, 1H, Py-H6)
      
    • 
       7.30 (dd, 1H, Py-H5)
      
    • 
       7.15 (s, 1H, Py-H3)
      
    • 
       3.98 (s, 3H, OMe-Py)
      
    • 
       3.95 (s, 2H, CO-CH2-CO) [Note: Exists in equilibrium with enol form ~12%]
      
    • 
       3.75 (s, 3H, COOMe)
      
  • HPLC Purity: >97.0% (Area %).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete activation of acid.Ensure CDI quality (it hydrolyzes easily). Increase activation time.
"Gummy" Intermediate Residual imidazole or pyridine.Increase the volume or concentration of the HCl wash in Stage 1.
Product is an Oil Keto-Enol tautomerism preventing crystallization.Seed with a pure crystal if available. Triturate with cold diethyl ether/pentane.
Unexpected Methyl Ester Transesterification of the pyridine methoxy group.Highly unlikely under these mild conditions; verify starting material purity.

References

  • Primary Protocol Basis: Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific Activation of Carboxylic Acids via Acyl Meldrum's Acids: Synthesis of Beta-Keto Esters." Organic Syntheses, 1985 , 63, 198.

  • Mechanism & Scope: Dumas, A. M.; Fillion, E. "Meldrum's Acid in Organic Synthesis: A Review." Accounts of Chemical Research, 2010, 43, 440-454.
  • Scale-Up Considerations: Clay, R. J.; Collom, T. A.; Karrick, G. L.; Wemple, J. "Scalable Synthesis of Beta-Keto Esters." Synthesis, 1993, 1993(3), 290-292.
  • Pyridine Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for pyridine stability).

Sources

Solvent selection for 2-methoxypyridine derivative reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Directed Functionalization of 2-Methoxypyridine Derivatives

Abstract

2-Methoxypyridine scaffolds are ubiquitous in medicinal chemistry, serving as bioisosteres and precursors for complex heterocycles. However, their reactivity is highly sensitive to reaction media. The methoxy group acts as a "switchable" handle: it can direct ortholithiation to the C3 position via chelation or, under specific solvent/base conditions, allow remote functionalization at C6. Furthermore, its role in palladium-catalyzed cross-coupling requires careful solvent modulation to balance solubility with catalytic turnover. This guide provides a rational framework for solvent selection, detailing protocols for regioselective lithiation (C3 vs. C6) and optimized Suzuki-Miyaura coupling.

Mechanistic Considerations & Solvent Effects

The 2-methoxypyridine system presents a unique challenge: the competition between coordination-driven reactivity and acidity-driven reactivity .

The Chelation vs. Acidity Paradox
  • Inductive Effect (-I): The electronegative oxygen and nitrogen atoms make the ring electron-deficient, increasing the acidity of ring protons.

  • Mesomeric Effect (+M): The methoxy lone pair donates electron density, deactivating the ring toward nucleophilic attack (

    
    ) unless activated, but coordinating to metal centers (Li, Mg).
    

Solvent Impact on Regioselectivity:

  • Coordinating Solvents (THF, Et₂O): These solvents compete with the substrate for metal coordination. However, in the case of ortholithiation, THF is often required to break down alkyllithium aggregates (e.g., hexameric n-BuLi) into reactive dimers/monomers. The methoxy group then acts as an internal ligand (Directed Ortho Metalation - DoM), directing the lithium to the C3 position .

  • Non-Coordinating Solvents (Hexane, Toluene): In these media, alkyllithium reagents form tight aggregates. Without solvent assistance, the base may attack the most acidic proton (often C6 due to inductive withdrawal from nitrogen) or be directed by exogenous ligands (e.g., LiDMAE) to the C6 position .

Solvent Selection Matrix
Reaction TypePreferred Solvent SystemKey MechanismCritical Parameter
C3-Lithiation (DoM) THF (Anhydrous)Chelation-ControlledTemperature (-78°C) to prevent nucleophilic attack on the ring.
C6-Lithiation Hexane / Toluene Acidity/Aggregate-ControlledRequires superbase (BuLi-LiDMAE) to override ortho-direction.
Suzuki Coupling 1,4-Dioxane / Water (4:1) Solvation of Boronate SpeciesWater is essential for the transmetallation step (formation of Pd-OH species).

Displacement
DMSO / NMP Dipolar Aprotic StabilizationStabilizes the Meisenheimer intermediate; promotes methoxide departure.

Decision Pathways (Visualization)

The following diagram illustrates the divergent reactivity of 2-methoxypyridine based on solvent and reagent selection.

SolventSelection Start 2-Methoxypyridine Substrate Goal Target Transformation? Start->Goal Lithiation Lithiation (C-H Activation) Goal->Lithiation Functionalize Ring Coupling Pd-Catalyzed Coupling Goal->Coupling Form C-C Bond C3_Path C3 Functionalization (Ortho-Lithiation) Lithiation->C3_Path Target C3 C6_Path C6 Functionalization (Lateral Lithiation) Lithiation->C6_Path Target C6 Suzuki Suzuki-Miyaura (Biaryl Synthesis) Coupling->Suzuki Cond_C3 Solvent: THF Base: MesLi or LDA Mech: Chelation Control C3_Path->Cond_C3 Cond_C6 Solvent: Hexane/Toluene Base: n-BuLi + LiDMAE Mech: Superbase Directed C6_Path->Cond_C6 Cond_Suz Solvent: Dioxane/H2O (4:1) Base: K3PO4 Temp: 90°C Suzuki->Cond_Suz

Figure 1: Decision tree for solvent and base selection to achieve regioselective functionalization of 2-methoxypyridine.

Detailed Experimental Protocols

Protocol A: Regioselective C3-Lithiation (Ortho-Direction)

Objective: To functionalize the position adjacent to the methoxy group using the Directed Ortho Metalation (DoM) strategy. Rationale:Mesityllithium (MesLi) is preferred over n-BuLi for this substrate because it is less nucleophilic, reducing the risk of nucleophilic attack on the pyridine ring (which would yield 2-butylpyridine derivatives). THF is essential to solvate the lithium cation, facilitating the breakdown of aggregates and allowing the methoxy oxygen to coordinate.

Materials:

  • 2-Methoxypyridine (1.0 equiv)[1]

  • Mesityl bromide (1.1 equiv)

  • tert-Butyllithium (2.2 equiv, in pentane)

  • THF (Anhydrous, distilled over Na/Benzophenone)

  • Electrophile (e.g., DMF, I₂, R-CHO)

Step-by-Step Procedure:

  • Preparation of Mesityllithium (In Situ):

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add anhydrous THF (10 mL/mmol) and cool to -78°C .

    • Add Mesityl bromide (1.1 equiv).

    • Dropwise add t-BuLi (2.2 equiv). Stir for 30 min at -78°C, then warm to 0°C for 15 min to ensure formation.

    • Cool back to -78°C .

  • Lithiation:

    • Add 2-methoxypyridine (1.0 equiv) dissolved in a minimum amount of THF dropwise to the MesLi solution.

    • Stir at -78°C for 2 hours . (Note: The solution typically turns deep yellow/orange).

  • Quenching:

    • Add the Electrophile (1.2–1.5 equiv) dropwise.

    • Allow the mixture to warm to room temperature over 4 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Regioselective C6-Lithiation (Superbase Direction)

Objective: To functionalize the C6 position, overriding the C3 ortho-directing effect. Rationale: The BuLi-LiDMAE superbase (n-butyllithium complexed with lithium dimethylaminoethoxide) creates a bulky aggregate that does not coordinate effectively to the methoxy group. Instead, it directs deprotonation to the most acidic position (C6) via a complex induced proximity effect (CIPE) [1][2].

Materials:

  • 2-Methoxypyridine (1.0 equiv)[1]

  • n-Butyllithium (1.6 M in hexanes, 3.0 equiv)

  • 2-(Dimethylamino)ethanol (DMAE) (1.0 equiv)

  • Solvent: Hexane (or Toluene for higher solubility)

Step-by-Step Procedure:

  • Superbase Formation:

    • In a dry flask under Argon, dissolve DMAE (1.0 equiv) in Hexane (5 mL/mmol) at 0°C .

    • Add n-BuLi (2.0 equiv) dropwise. (This forms the LiDMAE alkoxide + 1 equiv of free n-BuLi).

    • Stir for 15 minutes at 0°C.

  • Lithiation:

    • Cool the mixture to -78°C .

    • Add 2-methoxypyridine (1.0 equiv) dropwise.

    • Stir at -78°C for 1 hour .

  • Quenching:

    • Add the Electrophile (e.g., MeOD, I₂, aldehydes) dropwise.

    • Warm to room temperature.[2]

  • Workup:

    • Standard aqueous workup as in Protocol A.

Protocol C: Suzuki-Miyaura Coupling of Halogenated 2-Methoxypyridines

Objective: C-C bond formation on a brominated 2-methoxypyridine scaffold. Rationale: 2-methoxypyridines are electron-deficient, facilitating oxidative addition. However, the basic nitrogen can poison Pd catalysts. 1,4-Dioxane/Water is the gold standard; water is strictly required to form the reactive Pd-hydroxo species that undergoes transmetallation with the boronic acid [3].

Materials:

  • Bromo-2-methoxypyridine (1.0 equiv)[2]

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing:

    • Combine solvent (Dioxane/Water) in a reaction vial and sparge with Nitrogen for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly:

    • Add halide, boronic acid, base, and catalyst to the vial.[2]

    • Add the degassed solvent.

  • Reaction:

    • Seal and heat to 90–95°C for 4–12 hours.

    • Monitoring: Check by LC-MS.[2] 2-methoxypyridines are distinct UV chromophores.

  • Purification:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with water, extract with EtOAc.[2]

    • Note: If the product contains basic nitrogens, avoid acidic washes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Lithiation (C3) Nucleophilic attack at C2/C6 (formation of alkyl-pyridine).Switch base to MesLi or LTMP (non-nucleophilic). Ensure Temp is strictly <-70°C.
Mixture of C3/C6 Isomers Inefficient coordination or temperature fluctuations.Use THF exclusively (no hexanes). Allow longer coordination time before adding base.
Demethylation (Loss of -OMe) Acidic hydrolysis or nucleophilic displacement during workup.Avoid strong acids during workup. If

is occurring during reaction, lower temperature.
Stalled Suzuki Coupling Catalyst poisoning by Pyridine N.Switch to Pd(OAc)₂ / SPhos or XPhos (bulky ligands prevent N-coordination).

References

  • Gros, P. C., et al. (2016). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. The Journal of Organic Chemistry, 81(22), 11312. Link

  • Fort, Y., & Gros, P. (1988). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 53(7), 1367-1371. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Schlosser, M. (2005). The 2-Methoxypyridine/2-Hydroxypyridine Tautomeric Equilibrium. Angewandte Chemie International Edition, 44, 376-393. Link

  • BenchChem. (2025). Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to improve your reaction yield and product purity.

Section 1: Troubleshooting Low or No Product Yield

Low yield is one of the most common issues in the synthesis of β-keto esters like Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate, which is typically achieved via a crossed Claisen condensation.[1][2] Understanding the critical parameters of this reaction is key to a successful outcome.

Question 1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?

Answer: A low or non-existent yield in a Claisen condensation typically points to one of four main areas: suboptimal base-mediated enolate formation, reagent quality and stoichiometry, presence of moisture, or inappropriate reaction temperature.

The core of this synthesis is the Claisen condensation, a reaction that joins two esters through the formation of a new carbon-carbon bond. It begins with a strong base deprotonating the α-carbon of an ester (in this case, methyl acetate) to form a nucleophilic enolate.[3] This enolate then attacks the electrophilic carbonyl carbon of the second ester (methyl 2-methoxyisonicotinate). A subsequent elimination of a methoxide group yields the desired β-keto ester.[4][5] The entire process is driven to completion by the final deprotonation of the product, which is why a stoichiometric amount of base is required.[4]

Any disruption in this sequence can halt the reaction. For instance, if the base is not strong enough to generate a sufficient concentration of the enolate, the reaction will not proceed efficiently.[3] Similarly, moisture can quench the enolate or react with the base, rendering it ineffective.

Troubleshooting Guide for Low Yield

Below is a systematic guide to diagnose and resolve low-yield issues.

Table 1: Systematic Troubleshooting for Low Yield

Potential Cause Diagnosis & Explanation Recommended Action
1. Inactive or Inappropriate Base The α-hydrogens of methyl acetate have a pKa of ~25, requiring a strong base for deprotonation.[6] Sodium methoxide (NaOMe) or sodium hydride (NaH) are common choices. If the base has degraded (e.g., NaH reacting with atmospheric moisture) or is not strong enough, enolate formation will be inefficient.1. Verify Base Activity: Use freshly opened or properly stored NaH (stored under mineral oil and nitrogen) or freshly prepared NaOMe. 2. Select Appropriate Base: Ensure the alkoxide base matches the ester's alkoxy group (methoxide for methyl esters) to prevent transesterification, a side reaction that can create a mixture of products.[6]
2. Moisture Contamination Water will react with and neutralize the strong base and the enolate intermediate. This is a common cause of reaction failure.1. Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use. 2. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
3. Poor Quality Starting Materials Impurities in the starting esters (methyl 2-methoxyisonicotinate or methyl acetate) can interfere with the reaction. The presence of carboxylic acids, for example, will neutralize the base.1. Verify Purity: Check the purity of starting materials by NMR or GC-MS. 2. Purify if Necessary: Purify starting materials by distillation or chromatography if significant impurities are detected.
4. Suboptimal Reaction Temperature Enolate formation is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. However, if the temperature is too low, the rate of reaction may be impractically slow. Conversely, high temperatures can promote side reactions like polymerization.[7]1. Optimize Temperature: Start with established literature procedures. If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition. Monitor progress closely via TLC.
Workflow for Diagnosing Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents reagents_ok Quality Confirmed? check_reagents->reagents_ok check_conditions Step 2: Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Step 3: Analyze Workup & Purification workup_ok Workup Correct? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Action: Purify/Replace Reagents & Solvents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Adjust Base, Temp, or Time conditions_ok->optimize_conditions No optimize_workup Action: Modify Extraction or Chromatography workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A systematic workflow for troubleshooting low reaction yield.

Section 2: Formation of Multiple Products and Purification Issues

Question 2: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are the likely side products?

Answer: The formation of multiple products is a common challenge in crossed Claisen condensations, arising from competing reaction pathways. The primary side products typically result from the self-condensation of methyl acetate, hydrolysis of esters, and incomplete reaction.

In a crossed Claisen reaction, you are relying on the preferential reaction between the enolate of one ester (methyl acetate) and the carbonyl of another (methyl 2-methoxyisonicotinate). However, the methyl acetate enolate can also react with another molecule of methyl acetate, leading to the formation of methyl acetoacetate.[7] This is a significant competing pathway.

Additionally, if any water is present, it can lead to the saponification (hydrolysis) of either the starting esters or the final β-keto ester product, especially under basic conditions.[5] This will generate carboxylic acids, which can complicate the workup and purification process.

Visualizing Main vs. Side Reactions

The diagram below illustrates the desired reaction versus the common self-condensation side reaction.

Reaction_Pathways cluster_main Desired Crossed Claisen Condensation cluster_side Side Reaction: Self-Condensation MA_enolate Methyl Acetate Enolate Product Desired β-Keto Ester MA_enolate->Product Py_ester Methyl 2-methoxyisonicotinate Py_ester->Product MA_enolate2 Methyl Acetate Enolate Side_Product Methyl Acetoacetate MA_enolate2->Side_Product MA_ester Methyl Acetate MA_ester->Side_Product

Caption: Desired reaction pathway vs. a common side reaction.

Strategies to Minimize Side Products and Improve Purification
  • Control Stoichiometry and Addition Order: A common strategy to minimize self-condensation is to generate the enolate of methyl acetate first by adding it to the base, and then slowly adding the methyl 2-methoxyisonicotinate to this pre-formed enolate. This ensures the enolate is more likely to encounter the desired electrophile. Using a slight excess of the more valuable pyridine ester can also favor the crossed product.

  • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of reaction and improve selectivity, as side reactions may have higher activation energies.[7]

  • Careful Acidic Workup: The reaction is typically quenched by adding a mild acid (e.g., dilute HCl or acetic acid) to neutralize the remaining base and protonate the enolate of the β-keto ester product.[8] This step should be done carefully at a low temperature (0 °C) to avoid potential hydrolysis or decarboxylation of the product.

  • Purification Technique:

    • Extraction: After quenching, perform a standard aqueous workup. The organic layer should be washed with water and brine to remove salts and water-soluble impurities.

    • Column Chromatography: Silica gel column chromatography is generally the most effective method for separating the desired product from unreacted starting materials and side products like methyl acetoacetate. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol: Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Materials:

  • Methyl 2-methoxyisonicotinate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Enolate Formation: Slowly add anhydrous methyl acetate (1.5 to 2.0 equivalents) dropwise to the stirred NaH/THF slurry at 0 °C. Stir the mixture at this temperature for 30-60 minutes. You should observe hydrogen gas evolution.

  • Crossed Condensation: Dissolve methyl 2-methoxyisonicotinate (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the starting pyridine ester.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~5-6).

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate.

Protocol: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A starting point for the solvent system is 30-50% Ethyl Acetate in Hexane. Adjust as needed to get good separation (Rf values between 0.2 and 0.8).

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this alongside the starting materials (methyl 2-methoxyisonicotinate) on the TLC plate.

  • Visualization: After running the plate, visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[7]

References

  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from [Link]

  • Synthetic studies of β-ketoesters. (n.d.). Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(6), 296-309. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 20). Does the synthesis of beta-keto phosphonates from esters have a name? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 17). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

  • Oregon State University. (2020, February 7). The Claisen Condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
  • National Center for Biotechnology Information. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Claisen condensation. Retrieved from [Link]

  • AK Lectures. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Technical Support Center: Preventing Unwanted Decarboxylation of Pyridine β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: the stabilization of pyridine β-keto esters. These valuable intermediates are foundational in the development of pharmaceuticals and agrochemicals, yet their inherent instability can lead to significant yield loss and purification difficulties. This guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals to help you navigate and control the undesired decarboxylation of these sensitive molecules.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My pyridine β-keto ester seems to be decomposing during aqueous work-up, especially after an acid wash. What is happening and how can I prevent it?

A: You are likely observing acid-catalyzed hydrolysis of your ester to the corresponding β-keto acid, which is highly prone to rapid decarboxylation, especially with gentle heating.[1] The presence of a carbonyl group beta to the carboxylic acid creates a cyclic, six-membered transition state that facilitates the loss of carbon dioxide (CO₂).[2][3] The electron-withdrawing nature of the pyridine ring can further accelerate this process.[4]

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use acidic washes (e.g., 1M HCl). If you must neutralize a basic reaction mixture, use a chilled, saturated solution of a weak acid salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Maintain Low Temperatures: Perform all extraction and washing steps in an ice bath. Use pre-chilled solvents to minimize the thermal energy available to overcome the activation barrier for decarboxylation.[5]

  • Minimize Contact Time: Do not let your compound sit in biphasic aqueous/organic mixtures for extended periods. Separate the layers promptly after extraction.

  • Use Anhydrous Drying Agents: After separation, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water, which is a reactant in the initial hydrolysis step.

Q2: I'm experiencing significant product loss during purification by silica gel column chromatography. Is this decarboxylation, and what can I do?

A: Yes, this is a very common issue. Standard silica gel is inherently acidic and has surface hydroxyl groups that can provide the protons and water necessary to catalyze the hydrolysis-decarboxylation cascade. The extended contact time and potential for localized heating during chromatography exacerbate this problem.

Recommended Solutions:

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

  • "Flash" Chromatography: Do not let the column run slowly. Apply pressure to push the solvent through quickly, minimizing the residence time of your compound on the column.

  • Alternative Purification: If possible, purify the compound by recrystallization or distillation under reduced pressure (if thermally stable enough) to avoid contact with acidic stationary phases altogether.

Q3: My purified pyridine β-keto ester, which was a clean oil/solid initially, is now showing signs of degradation after a few days on the benchtop. What are the proper storage protocols?

A: Pyridine β-keto esters are often sensitive to heat, light, and atmospheric moisture. Degradation upon storage is typically due to slow hydrolysis from ambient moisture followed by decarboxylation.

Optimal Storage Conditions:

ParameterRecommendationRationale
Temperature ≤ -20°C; for long-term storage, -80°C is ideal.[6]Significantly slows the rate of both hydrolysis and decarboxylation.[6]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric moisture and oxygen.
Container Use an amber vial or wrap the vial in foil.Protects from light, which can catalyze degradation.
State Store as a neat, solvent-free solid or oil if possible.Solvents, especially protic ones, can facilitate degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the underlying principles of pyridine β-keto ester stability.

Q1: What is the precise mechanism of decarboxylation for a pyridine β-keto ester?

A: The ester itself is relatively stable. The true culprit is the β-keto acid that forms upon hydrolysis. This acid can then undergo decarboxylation through a concerted, six-membered cyclic transition state, which requires heat.[2] The process results in an enol intermediate that quickly tautomerizes to the more stable ketone product.

Caption: Decarboxylation via a cyclic transition state.

Q2: Which factors have the greatest impact on the rate of decarboxylation?

A: Several factors synergistically influence the stability of your compound.

FactorImpact on Decarboxylation RateExplanation
Temperature High Impact (Increases Rate) Provides the activation energy for the reaction.[6] Even gentle heating can be sufficient.
Acidic pH High Impact (Increases Rate) Catalyzes the initial hydrolysis of the ester to the unstable β-keto acid.[1][6]
Presence of Water High Impact (Increases Rate) Acts as the nucleophile for the hydrolysis step. Anhydrous conditions prevent this initiation.
Pyridine Ring Position Moderate Impact A nitrogen atom adjacent to the ester (2-position) has a profound inductive effect, influencing the stability and reaction rate compared to 3- or 4-substituted pyridines.[4]
Metal Catalysts Variable Impact Certain transition metals (e.g., Pd, Ru) are used to intentionally promote controlled decarboxylative coupling reactions, as they can stabilize the enolate intermediate formed after CO₂ loss.[7][8] Their presence should be avoided if stability is desired.

Q3: Can I modify the ester group to make the molecule more stable?

A: Yes, the choice of ester can have a significant impact on stability and reactivity. While methyl and ethyl esters are common, they are susceptible to hydrolysis.

  • Bulky Esters: Using a bulkier ester group like tert-butyl can sterically hinder nucleophilic attack by water, thus slowing the initial hydrolysis step and improving overall stability.

  • Specialized Esters: Certain esters, like 2-(trimethylsilyl)ethyl (TMSE) esters, can be cleaved under very specific, mild conditions (e.g., with a fluoride source), offering an orthogonal deprotection strategy that can avoid the harsh conditions leading to decarboxylation.[9]

Section 3: Experimental Protocol

Protocol: Mild Purification of a Pyridine β-Keto Ester using Neutralized Flash Chromatography

This protocol is designed to minimize on-column degradation of sensitive pyridine β-keto esters.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry in your chosen non-protic eluent (e.g., a 9:1 Hexane:Ethyl Acetate mixture).

  • Neutralize the Silica: To the slurry, add triethylamine (Et₃N) to a final concentration of 1% (v/v). Stir gently for 5 minutes. This step is critical for neutralizing the acidic sites on the silica.

  • Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would. Do not let the column run dry.

  • Load the Sample: Dissolve your crude pyridine β-keto ester in a minimal amount of the eluent. For highly sensitive compounds, pre-adsorbing onto a small amount of neutralized silica may be preferable to a liquid load.

  • Elute Rapidly: Apply positive pressure (using a pump or hand bellows) to run the column quickly. The goal is to minimize the contact time between your compound and the stationary phase.

  • Collect Fractions: Collect fractions and analyze them promptly by TLC.

  • Remove Solvent: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, do not heat the water bath above room temperature (20-25°C). The presence of residual triethylamine in the product can be removed under a high vacuum for a short period.

  • Store Immediately: Once the solvent is removed, immediately place the purified compound under an inert atmosphere and store it in a freezer (-20°C or below) as per the storage guidelines in the Troubleshooting section.[6]

References

  • Baillif, B., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry – A European Journal. Available at: [Link]

  • Lou, S., Westbrook, J. A., & Schaus, S. E. (2004). Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Schaus, S. E., et al. (2004). Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. Organic Syntheses. Available at: [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry. Available at: [Link]

  • Tunge, J. A., et al. (2011). Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. PMC. Available at: [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. ACS Publications. Available at: [Link]

  • Schleicher, K. D., & Jamison, T. F. (2013). A reductive coupling strategy towards ripostatin A. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation. Available at: [Link]

  • Gorte, R. J., & Vohs, J. M. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. Fisher Digital Publications. Available at: [Link]

  • Chemistry Steps. (2024). Decarboxylation. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • O'Connor, C., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Scribd. (n.d.). Decarbalkoxylation of Keto Esters. Available at: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Department of Chemistry. Available at: [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric Synthesis. (n.d.). Decarboxylation. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-BKE-001 Subject: Troubleshooting "Oil vs. Solid" State & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Dashboard

The Issue: Users frequently report that Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (hereafter Compound A ) persists as a viscous red/orange oil despite literature suggesting a solid.

The Verdict: Compound A is a low-melting solid (


 typically) that exists in a dynamic keto-enol equilibrium. It remains an oil due to:
  • Tautomeric disruption: The enol form interferes with crystal lattice packing.

  • Trace impurities: Residual solvents (DMF, DMSO) or starting materials (2-methoxypyridine esters) act as plasticizers.

ParameterSpecification / Behavior
Physical State Crude: Viscous Oil / Pure: Off-white to pale yellow solid
Storage

(Hygroscopic; store under Argon)
Acidity (

)

(

-protons between carbonyls)
Major Impurity Decarboxylated product (2-methoxy-4-acetylpyridine)

Core Logic: The "Why" (Expertise & Causality)

Before attempting purification, you must understand the molecular behavior governing the physical state.

The Keto-Enol Trap

-keto esters attached to electron-deficient heterocycles (like pyridine) exhibit significant enol character. The 2-methoxy group donates electron density, but the carbonyls are strongly electron-withdrawing.
  • Keto Form: Favored in polar aprotic solvents (DMSO, DMF).

  • Enol Form: Stabilized by intramolecular hydrogen bonding (forming a 6-membered pseudo-ring) and conjugation with the pyridine ring.

  • Consequence: In solution (and crude oil), you have a mixture of two distinct species. This mixture suppresses the melting point, keeping the material liquid at room temperature [1, 4].

The Decarboxylation Risk

The bond between the


-carbon and the ester moiety is labile.
  • Danger Zone: Heating

    
     in the presence of water/acid/base causes hydrolysis followed by immediate decarboxylation, yielding the ketone byproduct (useless oil).
    

Troubleshooting Protocols

Protocol A: The "Self-Validating" Acid/Base Extraction

Use this if your material is a crude reaction mixture or a sticky oil.

This method exploits the acidity of the


-protons (

). By converting the

-keto ester to its enolate, you can wash away non-acidic impurities (starting materials, decarboxylated byproducts) before regenerating the product.

Reagents:

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • 0.5 M NaOH (Cold)

  • 1.0 M HCl or Citric Acid

  • Brine

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in MTBE (preferred over EtOAc to minimize transesterification).

  • Enolate Formation: Extract the organic layer with cold (

    
    )  0.5 M NaOH.
    
    • Mechanism:[1][2][3] The

      
      -keto ester moves into the aqueous layer as the sodium enolate. Neutral impurities stay in the MTBE.
      
    • Critical Control: Keep cold and work fast ( < 10 mins) to prevent ester hydrolysis.

  • Wash: Wash the aqueous enolate layer once with fresh MTBE. Discard organic washes.

  • Regeneration: Acidify the aqueous layer carefully with 1.0 M HCl or Citric Acid to pH

    
     while stirring at 
    
    
    
    .
    • Observation: The product should oil out or precipitate as a solid.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (bath 
    
    
    
    ).

Result: You should now have a semi-solid or oil that crystallizes upon standing.

Protocol B: Crystallization & Trituration (The "Art")

Use this to convert the purified oil into a handleable solid.

The Solvent Switch: Avoid crystallizing from pure ethanol/methanol, as they can induce transesterification or keep the material in solution.

Recommended System: Hexanes/EtOAc or Heptane/IPA.

  • Trituration:

    • Take the oil from Protocol A.

    • Add a small volume of cold Hexanes or Heptane (approx. 2-3 mL per gram).

    • Sonicate vigorously.

    • Scratching: Use a glass rod to scratch the side of the flask. This provides nucleation sites (micro-glass particles) to break the supersaturation.

  • Seeding (The Golden Key):

    • If you have any solid from a previous batch (even a microgram), add it now.

    • Cool to

      
       overnight.
      
  • Filtration:

    • Filter the resulting solid rapidly while cold. Wash with cold pentane.

Analytical Validation (FAQ)

Q: My NMR shows two sets of peaks. Is it impure? A: Likely not. This is keto-enol tautomerism.

  • Test: Run the NMR in

    
     (favors enol/H-bonding) and then in 
    
    
    
    (favors keto). If the peak ratios shift, it is tautomerism, not impurity [1, 4].
  • Enol Signal: Look for a downfield singlet (

    
     ppm) corresponding to the enolic -OH involved in H-bonding.
    

Q: The product turned into a red tar during drying. A: You likely overheated it.

  • Cause: Thermal decarboxylation or polymerization.

  • Fix: Never heat the water bath above

    
    . Use high vacuum rather than heat to remove trace solvents.
    

Workflow Visualization

The following diagram illustrates the decision logic for purifying Compound A .

PurificationWorkflow Start Crude Material (Red/Orange Oil) CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity Decision Purity > 85%? CheckPurity->Decision ProtocolA Protocol A: Acid/Base Extraction (Isolate Enolate) Decision->ProtocolA No (Dirty) ProtocolB Protocol B: Trituration (Hexane/EtOAc) Decision->ProtocolB Yes (Clean but Oily) ProtocolA->ProtocolB Regenerate & Conc. Discard Discard Organic Wash (Neutrals) ProtocolA->Discard Wash w/ MTBE Solid Off-White Solid (Target) ProtocolB->Solid Cool/Seed/Filter

Figure 1: Decision tree for converting crude oil to purified solid, prioritizing chemical cleanup before physical isolation.

References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points & Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for researchers, scientists, and drug development professionals working with Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered when handling this β-keto ester in solution. Our focus is on providing practical, mechanistically-grounded solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental observations that may indicate compound degradation. For each issue, we provide a likely cause rooted in the chemical nature of β-keto esters and offer step-by-step protocols for diagnosis and resolution.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
  • Observation: You observe a time-dependent decrease in the biological activity or measured concentration of your compound in solution, particularly when using aqueous buffers or protic solvents.

  • Likely Cause: The primary culprit is the hydrolysis of the methyl ester functional group, followed by the rapid decarboxylation of the resulting β-keto acid intermediate. This two-step degradation pathway is a well-documented characteristic of β-keto esters and is catalyzed by both acidic and basic conditions.[1] The process ultimately cleaves the molecule, yielding a ketone and carbon dioxide, thus eliminating the active pharmacophore.[2][3]

Degradation Pathway: Hydrolysis and Decarboxylation

The core instability of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate in protic or aqueous solutions stems from its β-keto ester structure.

  • Hydrolysis: The ester is first hydrolyzed to form a β-keto acid. This reaction can be catalyzed by acid or base.[1]

  • Decarboxylation: The intermediate β-keto acid is unstable and readily loses carbon dioxide (CO₂) upon gentle heating or even at room temperature over time.[2][3][4] This occurs via a cyclic, six-membered transition state.[3][4]

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation BKE Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (β-Keto Ester) BKA 3-(2-methoxypyridin-4-yl)-3-oxopropanoic acid (β-Keto Acid Intermediate) BKE->BKA H₂O (Acid or Base Catalyzed) BKA_decarb 3-(2-methoxypyridin-4-yl)-3-oxopropanoic acid (β-Keto Acid Intermediate) Ketone 1-(2-methoxypyridin-4-yl)ethan-1-one (Ketone Degradant) BKA_decarb->Ketone Heat or Time CO2 CO₂ BKA_decarb->CO2

Caption: Primary degradation pathway of the β-keto ester.

Protocol for Investigating Degradation

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the stability of the parent compound over time.

Objective: To quantify the degradation of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate in a specific solution over a set time course.[5]

Materials:

  • Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

  • Anhydrous DMSO or other suitable aprotic solvent for stock solution

  • Experimental buffer(s) of interest (e.g., PBS pH 7.4, Citrate buffer pH 5.0)

  • HPLC system with a C18 column

  • Mobile phase (e.g., water/acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of the compound in 100% anhydrous DMSO. This minimizes initial degradation.

  • Prepare Test Solutions: Dilute the stock solution into your aqueous experimental buffer to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubate: Store the test solution under your standard experimental conditions (e.g., 25°C or 37°C).

  • Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Analysis: Immediately analyze the aliquot by HPLC.[5]

  • Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Plot the percentage of the parent compound remaining against time to determine its stability profile and half-life in that specific medium.

Issue 2: Solution Turns Yellow or Brown, Especially Under Basic Conditions
  • Observation: A freshly prepared, colorless solution of the compound gradually develops a yellow or brownish tint.

  • Likely Cause: While baseline degradation is one factor, β-dicarbonyl compounds can also be susceptible to side reactions. The presence of the electron-withdrawing pyridine ring can enhance the acidity of the α-hydrogen (the CH₂ group between the two carbonyls). Under basic conditions, this can lead to enolate formation, which may be followed by self-condensation (e.g., Aldol or Claisen-type reactions) or oxidation, forming colored polymeric byproducts.

Workflow for Mitigation

G Start Observe Solution Discoloration Check_pH Is the solution pH > 7? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Action_Buffer Use a buffer with pH 6.0-7.0. Avoid strongly basic conditions. Yes_pH->Action_Buffer Check_Air Is the solution exposed to air for prolonged periods? No_pH->Check_Air Action_Buffer->Check_Air Yes_Air Yes Check_Air->Yes_Air Yes No_Air No Check_Air->No_Air No Action_Inert Prepare solutions fresh. Consider sparging buffer with N₂ or Ar. Yes_Air->Action_Inert End Solution Stability Improved No_Air->End Action_Inert->End

Caption: Troubleshooting workflow for solution discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable stock solution?

A1: For long-term storage, an anhydrous aprotic solvent is highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices. The key is to minimize the presence of water to prevent hydrolysis.[6] When using these solvents, ensure they are of high purity and stored over molecular sieves to maintain anhydrous conditions.

Q2: How should I store the stock solution?

A2: Stock solutions should be stored at low temperatures to slow the rate of any potential degradation.[7]

Storage ConditionRecommended ForRationale
-80°C Long-term storage (> 1 month)Significantly reduces molecular motion and chemical reaction rates, offering maximum stability.[8]
-20°C Short- to mid-term storage (days to weeks)A practical option that effectively slows degradation for most applications.[6][8]
2-8°C Very short-term storage (< 24 hours)Not recommended for extended periods but acceptable for solutions in active use during an experiment.[9]

Important: Always aliquot your stock solution into smaller, single-use vials. This practice prevents contamination and avoids repeated freeze-thaw cycles for the main stock, which can introduce moisture and accelerate degradation.[9] Before opening a frozen vial, always allow it to equilibrate to room temperature completely to prevent condensation of atmospheric moisture onto the cold solution.[6]

Q3: Can I use protic solvents like methanol or ethanol?

A3: While Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate may be soluble in alcohols, these are not ideal for stock solutions due to their protic nature. The hydroxyl group can participate in transesterification or facilitate hydrolysis over time. If an alcohol-based solution is required for an experiment, it should be prepared fresh immediately before use.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The compound is most stable in a slightly acidic to neutral pH range (approx. pH 4-7).

  • Basic Conditions (pH > 8): Strongly promotes base-catalyzed hydrolysis of the ester. It also increases the concentration of the enolate form, which can lead to side reactions.

  • Acidic Conditions (pH < 4): Promotes acid-catalyzed hydrolysis of the ester.

For experiments in aqueous media, it is critical to use a well-buffered system and to evaluate the compound's stability within that specific buffer as described in the troubleshooting protocol.

Q5: Are there any analytical methods to confirm the identity and purity of the compound?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural confirmation.[10] For routine purity checks and stability studies, HPLC coupled with UV detection is highly effective. The β-keto ester and its potential ketone degradant have different polarities and will be well-separated on a standard C18 column.

Q6: My experiment requires a buffer that contains primary amines (e.g., Tris). Is this a problem?

A6: Yes, this can be a significant issue. Buffers containing primary or secondary amines, such as Tris or glycine, are nucleophilic and can react directly with the ester group of your compound, leading to amide formation. This is a separate degradation pathway from hydrolysis. If possible, substitute amine-containing buffers with non-nucleophilic alternatives like HEPES, MOPS, or phosphate buffers.[6]

References
  • Pearson Education, Inc. (2024). Hydrolysis and Decarboxylation of β-keto Esters.
  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Chemistry Steps. (2024). Decarboxylation.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • Plos One. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters.
  • ResearchGate. Overview of assays for hydrolysis of β -keto esters.
  • National Institutes of Health. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters.
  • BenchChem. (2025). Technical Support Center: β-Keto Aldehyde Stability and Degradation.
  • Balucani, N. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • LinkedIn. (2024). The Proper Storage and Handling of Volatile Analytical Standards.
  • ALWSCI. (2026). How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control.
  • BenchChem. (2025). Best practices for storing and handling DBCO-PEG4-NHS ester.
  • ResearchGate. (2025). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.
  • Synblock. CAS 829-45-8 | Methyl 3-(4-Pyridyl)-3-oxopropanoate.
  • Advanced ChemBlocks. (2026). Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate 95%.
  • MilliporeSigma. methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate.
  • Waters. Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage.
  • PubMed. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Kuraray India. MTHP.

Sources

Technical Support Center: Purification of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are working with Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate , a sensitive


-keto ester containing a heterocyclic moiety.

This molecule presents a "Triad of Instability" that complicates purification:

  • Keto-Enol Tautomerism: The

    
    -keto ester moiety exists in equilibrium, often appearing as two sets of peaks in NMR, which users frequently mistake for impurities.
    
  • Decarboxylation Risk: Like all

    
    -keto esters, heating under acidic or wet conditions promotes loss of CO
    
    
    
    to form the corresponding ketone (1-(2-methoxypyridin-4-yl)ethan-1-one).
  • Acid Sensitivity: The 2-methoxy group on the pyridine ring is susceptible to hydrolysis under strong acidic conditions, converting the pyridine to a 2-pyridone derivative.

The following guides address these specific challenges using self-validating chemical logic.

Module 1: The "Copper Capture" Protocol (High Purity)

User Question: "I cannot separate the starting material (2-methoxy-4-acetylpyridine) from my product using standard chromatography. The Rf values are too close. How do I isolate the product?"

Technical Diagnosis: Standard silica chromatography often fails here because both the product and the ketone impurity interact similarly with the stationary phase. The solution is to exploit the bidentate chelating geometry of the


-keto ester, which the ketone impurity lacks.
The Solution: Copper(II) Chelation-Precipitation

This method uses Copper(II) Acetate to form a solid, neutral bis-chelate complex with your product. Impurities remain in solution.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude mixture in a minimal amount of Methanol (MeOH).

  • Complexation: Add a saturated solution of Copper(II) Acetate (

    
    ) in water/methanol (1:1).
    
    • Observation: A grey-green or blue-green precipitate should form immediately. This is the

      
       complex (where L is your 
      
      
      
      -keto ester enolate).
  • Filtration: Filter the solid complex.

    • Validation: The filtrate contains your impurities (starting ketone, inorganic salts). The solid is your chemically locked product.

  • Wash: Wash the solid cake with cold water and cold MeOH to remove non-chelated contaminants.

  • Release (Hydrolysis): Suspend the solid in Ethyl Acetate (EtOAc) and add 10% Sulfuric Acid (

    
    ) cold. Shake in a separatory funnel until the solid disappears and the aqueous layer is blue (Cu salts).
    
    • Critical Warning: Do not use concentrated HCl, as it may hydrolyze the 2-methoxy group.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo (bath temp < 40°C).
    
Visualizing the Workflow

CopperPurification Crude Crude Mixture (Product + Ketone Impurity) CuAdd Add Sat. Cu(OAc)2 Crude->CuAdd Complex Solid Cu-Complex (Precipitate) CuAdd->Complex Selective Chelation Filtrate Filtrate (Discard Impurities) CuAdd->Filtrate Non-chelating species Hydrolysis Suspend in EtOAc + 10% H2SO4 (Cold) Complex->Hydrolysis Wash & Release Pure Pure Product (Organic Layer) Hydrolysis->Pure Phase Sep

Figure 1: The Copper Chelation workflow selectively precipitates the


-keto ester, leaving non-dicarbonyl impurities in the filtrate.[1][2]

Module 2: Acid-Base Extraction (Scalable Purification)

User Question: "I have 50g of crude material. Column chromatography is too expensive and slow. Can I use extraction?"

Technical Diagnosis: Yes, but you must navigate the amphoteric nature of the molecule.

  • Acidity: The

    
    -protons (between carbonyls) are acidic (
    
    
    
    ).
  • Basicity: The pyridine nitrogen is weakly basic (

    
    ), significantly lower than unsubstituted pyridine due to the electron-withdrawing/inductive effects of the methoxy group and the carbonyl side chain.
    
The "Cold Switch" Protocol

We will utilize the acidity of the


-carbon to extract the product into water as an enolate, leaving neutral impurities in the organic phase.
StepActionChemical StateLocation of Product
1 Dissolve crude in Toluene or DCM .Neutral formOrganic Phase
2 Extract with cold 5% NaOH (aq).Sodium Enolate (Anionic)Aqueous Phase
3 Separate layers. Keep Aqueous.EnolateAqueous Phase
4 Wash Aqueous with fresh Toluene.EnolateAqueous Phase
5 Acidify Aqueous with Acetic Acid to pH ~6.Neutral form (Precipitates)Precipitate / Oil
6 Extract into DCM or Filter solid.Neutral formOrganic / Solid

Critical Control Points:

  • Temperature: Keep all aqueous steps at 0-5°C . Heat promotes hydrolysis of the ester or the methoxy group.

  • pH Control: When acidifying in Step 5, do not drop below pH 4. Going too acidic risks protonating the pyridine nitrogen (making it water-soluble again) or hydrolyzing the methoxy group.

Logic Diagram: Species Distribution

AcidBaseLogic Neutral Neutral Species (Soluble in Organic) BaseTreat Treat with Base (NaOH, pH > 12) Neutral->BaseTreat OverAcid Over-Acidification (pH < 2) Neutral->OverAcid Excess Acid Enolate Enolate Anion (Water Soluble) BaseTreat->Enolate Deprotonation of alpha-carbon AcidTreat Careful Acidification (AcOH, pH ~6) Enolate->AcidTreat AcidTreat->Neutral Reprotonation Pyridinium Pyridinium Salt (Water Soluble - LOSS) OverAcid->Pyridinium Protonation of N

Figure 2: Solubility switching based on pH. Note the risk of product loss (Pyridinium salt) if over-acidified.

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a split peak for the methyl ester and the pyridine protons. Is it impure?

Answer: Likely not. This is Keto-Enol Tautomerism .

  • Verification: Run the NMR in

    
    . Look for a peak at 12.0 - 13.0 ppm . This is the enol -OH proton involved in hydrogen bonding with the carbonyl.
    
  • Ratio: In non-polar solvents (

    
    ), the Enol form is often favored (stabilized by intramolecular H-bonding). In polar solvents (
    
    
    
    ), the Keto form dominates.
  • Action: Do not discard. If the sum of the integrations equals 100%, your product is pure.

Q2: The product tails severely on silica gel TLC plates.

Answer: Pyridine derivatives interact with the acidic silanol groups on silica, causing streaking.

  • Fix: Pre-treat your TLC plate or column silica with 1-2% Triethylamine (Et3N) in the mobile phase. This neutralizes the acidic sites on the silica.

Q3: I see a new impurity appearing after drying the product in the oven.

Answer: You likely decarboxylated the product.

  • Mechanism:

    
    -keto esters are thermally unstable. Heating, especially if traces of moisture or acid are present, converts your product to 1-(2-methoxypyridin-4-yl)ethan-1-one .
    
  • Fix: Dry in vacuo at room temperature. Do not exceed 40°C. Store the product in a freezer (-20°C) under Argon.

References

  • Copper Chelation Methodology: Barfoed's Reagent & General -Dicarbonyl Purification. The principle of copper(II) forming neutral, lipophilic complexes with 1,3-dicarbonyls is a foundational technique in organic synthesis. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 2.36 (Purification of -keto esters via copper salts).
  • Pyridine Basicity & 2-Methoxy Effects

    • Basicity of 2-substituted pyridines. The pKa of 2-methoxypyridine is ~3.3, significantly lower than pyridine (5.2).
    • Source: Retistruct, "pKa of 2-methoxypyridine," (Verified via PubChem/NIST data).

  • Tautomerism in Heterocyclic

    
    -keto esters: 
    
    • Keto-Enol Equilibrium.[3] The stabilization of the enol form in

      
      -keto esters via intramolecular hydrogen bonding is described in Clayden, Greeves, & Warren, Organic Chemistry, 2nd Ed., Chapter 21.
      
  • Synthesis & Stability Context

    • -keto esters.
    • Source: Beilstein Journal of Organic Chemistry, "Copper-catalyzed cascade reactions," .

Sources

Storage conditions to prevent degradation of methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Methoxypyridine Stability & Handling Technical Support Center .

This guide is designed for organic chemists and formulation scientists who are observing anomalies—such as yellowing, precipitation, or purity loss—in their methoxypyridine stocks. Unlike standard reagents, methoxypyridines possess a unique "imidate-like" character that makes them susceptible to specific, often overlooked degradation pathways.

Module 1: The "Why" – Degradation Mechanics

Q: Why is my 2-methoxypyridine turning yellow and developing a precipitate?

A: You are likely observing a combination of N-oxidation (yellowing) and hydrolysis-driven tautomerization (precipitation).[1]

Unlike simple ethers, the methoxy group on a pyridine ring activates the system. The degradation is not random; it follows specific electronic imperatives:

  • The "Pyridone Trap" (Hydrolysis):

    • Mechanism: 2-methoxypyridine is chemically equivalent to a cyclic imidate ether.[1] In the presence of trace moisture and acid (even atmospheric CO₂), it undergoes hydrolysis.

    • The Result: The methoxy group is cleaved, generating methanol and 2-pyridone .[1]

    • Thermodynamics: The equilibrium heavily favors the 2-pyridone form (the lactam) over the 2-hydroxypyridine form (the lactim) due to the strength of the amide-like resonance.[1] 2-Pyridone is a solid with a high melting point, often appearing as a precipitate in the liquid methoxypyridine.[1]

  • N-Oxidation (Photo-oxidation):

    • Mechanism: The nitrogen lone pair is susceptible to attack by singlet oxygen or peroxides. Extended exposure to light and air generates the N-oxide .[1]

    • The Result: N-oxides are typically yellow to brown solids and are significantly more hygroscopic than the parent pyridine, accelerating further hydrolysis.

Visualizing the Degradation Pathways

Methoxypyridine_Degradation Start 2-Methoxypyridine (Liquid/Low MP Solid) Pyridone 2-Pyridone (Solid Precipitate) Thermodynamic Sink Start->Pyridone Hydrolysis (Imidate Cleavage) NOxide N-Oxide (Yellow/Brown Impurity) Hygroscopic Start->NOxide Oxidation Methanol MeOH (Byproduct) Start->Methanol Leaving Group Moisture Trace H2O / H+ Moisture->Pyridone Oxygen O2 / Light Oxygen->NOxide

Figure 1: Mechanistic pathways showing the conversion of methoxypyridine to its thermodynamically stable lactam (pyridone) and oxidation products.

Module 2: The "How" – Storage Protocols

Q: What are the absolute critical storage parameters to prevent this?

A: You must treat methoxypyridines as hygroscopic bases , not just organic solvents. Standard "shelf storage" is insufficient for long-term purity.[1]

The Storage Matrix
ParameterRecommendationTechnical Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Prevents N-oxidation and excludes atmospheric CO₂ (which forms carbamates/carbonates with basic nitrogens).[1]
Temperature 2–8°C (Refrigerated) Slows the kinetics of hydrolysis. Note: Allow to warm to Room Temp (RT) before opening to prevent condensation.[1]
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing photo-oxidation).[1] Teflon liners prevent leaching of plasticizers by the pyridine ring.
Desiccant External Only Store the vial inside a secondary jar containing Drierite/Silica. Do not add desiccant directly to the liquid.
Protocol: The "Inert Blanket" Technique

Use this every time you close the bottle.

  • Purge: Insert a needle connected to a gentle Argon stream into the headspace of the vial (do not bubble through the liquid).

  • Flow: Allow gas to flow for 10–15 seconds to displace heavier oxygen/moisture.[1]

  • Seal: Withdraw the needle and immediately screw the cap tight.

  • Tape: Wrap the cap junction with Parafilm to create a secondary moisture barrier.[1]

Module 3: The "Fix" – Troubleshooting & Repurification

Q: I have a compromised sample. Can I save it?

A: It depends on the extent of degradation. Use the decision tree below to assess your stock.

Troubleshooting Decision Tree

Troubleshooting_Tree Inspect Inspect Sample Liquid Liquid Stock (e.g., 2-Methoxypyridine) Inspect->Liquid Solid Solid Derivative (e.g., Boronic Acids) Inspect->Solid Color Slight Yellowing (No Solids) Liquid->Color Precip Cloudy / White Precipitate Liquid->Precip Recryst Action: Recrystallize (Non-protic solvent) Solid->Recryst Purify Distill Action: Vacuum Distillation (Discard first 10%) Color->Distill N-Oxides are non-volatile Filter Action: Filter (0.45µm) Check NMR for Pyridone Precip->Filter Remove Pyridone Discard Action: Discard (Irreversible Hydrolysis) Filter->Discard >5% Impurity

Figure 2: Triage workflow for determining if methoxypyridine stocks can be salvaged via physical separation methods.

Specific Recovery Protocols

Scenario A: Liquid turned yellow (N-Oxide contamination) [1]

  • The Fix: Vacuum Distillation.[1]

  • Why it works: N-oxides have significantly higher boiling points than the parent pyridine.[1] Distillation leaves the oxidized impurities in the pot.

  • Caution: Do not distill to dryness; N-oxides can be thermally unstable.[1]

Scenario B: White solid in liquid bottle (Pyridone formation) [1]

  • The Fix: Filtration followed by drying.[1]

  • Why it works: 2-Pyridone is poorly soluble in 2-methoxypyridine.[1]

  • Verification: Run a proton NMR. Look for the disappearance of the O-methyl peak (approx.[1] 3.9 ppm) and the appearance of a broad N-H amide peak (often >11 ppm) characteristic of the pyridone [1].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1628-89-3, 2-Methoxypyridine. Retrieved from [Link][1]

  • Katritzky, A. R., et al. Handy, S. T. (2015). Pyridines: From Lab to Production. Academic Press.[1] (Contextualizing the hydrolysis of imidate-like heterocycles).

Sources

Technical Support: Crystallization Optimization for Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Context

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate presents a classic "perfect storm" for crystallization challenges.[1] As a


-keto ester attached to a heterocyclic ring, it exhibits dynamic behaviors that defy standard purification logic.
The Core Challenge: Tautomeric Interference

This molecule does not exist as a single static structure in solution.[2] It fluctuates between the Keto form and the Enol form.[2][3][4]

  • Keto Form: Polar, favored in polar protic solvents (e.g., Methanol, Water).

  • Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation with the pyridine ring; favored in non-polar solvents (e.g., Toluene, Heptane).

Why this fails crystallization: Crystal lattices are highly specific. If the lattice requires the Keto form, but your solvent stabilizes the Enol form (or vice versa), the "wrong" isomer acts as a potent impurity, inhibiting nucleation and causing the solution to separate as an oil (oiling out) rather than a crystal.

Troubleshooting Center (Q&A)

Issue 1: "My product separates as a yellow/orange oil upon cooling, not a solid."

Root Cause: Rapid supersaturation in the presence of tautomeric mixtures. The "oil" is a metastable liquid phase containing both isomers.

Corrective Action:

  • Switch to a Polarity-Matched Solvent System:

    • Avoid pure non-polar solvents (like Hexane) which lock the molecule in the Enol form if the crystal prefers the Keto form.

    • Recommended System: Methanol (Solvent) + Water (Antisolvent).[1] The high polarity forces the equilibrium toward the Keto form, which is typically the higher-melting, more crystalline polymorph for this class of esters.

  • Implement "Cloud Point" Cycling:

    • Heat the oil/solvent mixture until homogenous.

    • Cool very slowly (1°C/min) until a faint turbidity (cloudiness) appears.

    • HOLD at this temperature for 1-2 hours. Do not cool further until distinct crystals are visible.

    • Why? This allows the "oiled" phase to re-equilibrate and nucleate heterogeneously.

Issue 2: "The crystals are highly colored (orange/red) despite high HPLC purity."

Root Cause: Metal Chelation.[1]


-keto esters are bidentate ligands that avidly chelate trace iron (Fe) or copper (Cu) from reactor walls or raw materials.[1] Even ppm levels of Fe-complexes are intensely colored.[1]

Corrective Action:

  • Acid Wash: Dissolve the crude solid in EtOAc and wash with dilute Citric Acid (5% aq) or EDTA solution.[1] This strips the metal ions.

  • Recrystallization Additive: Add 0.1% w/w EDTA disodium salt to the aqueous antisolvent during the final crystallization step.

Issue 3: "Melting point is broad or inconsistent between batches."

Root Cause: Mixed Crystal Forms (Polymorphism) or Solvate Formation.[1] The pyridine nitrogen is a hydrogen bond acceptor and can easily trap solvent molecules (especially alcohols) in the lattice.

Corrective Action:

  • Desolvation Step: Dry the final product under vacuum at >45°C for at least 12 hours.

  • Verify Tautomer Ratio: Dissolve a sample in DMSO-d6 immediately before NMR.[1] If the Enol:Keto ratio varies significantly between batches in the solid state (confirmed by solid-state NMR or IR), your crystallization cooling ramp is inconsistent. Standardize the cooling rate.

Visualized Mechanisms & Workflows

Diagram 1: Tautomeric Equilibrium & Solvent Selection Strategy

This diagram illustrates how solvent polarity dictates the dominant molecular form, guiding your crystallization solvent choice.

TautomerStrategy cluster_forms Molecular Forms Keto Keto Form (Polar, Compact) Enol Enol Form (Planar, H-Bonded) Keto->Enol Equilibrium Result_Keto Promotes Keto Precipitation Keto->Result_Keto High MP Solid Result_Oil Risk of Oiling Out (Mixed Phase) Enol->Result_Oil Low MP / Oil Solvent Solvent Selection Polar Polar Protic (MeOH, H2O) Solvent->Polar NonPolar Non-Polar (Toluene, Heptane) Solvent->NonPolar Polar->Keto Stabilizes NonPolar->Enol Stabilizes

Caption: Solvent polarity shifts the Keto-Enol equilibrium. Polar solvents (Blue path) typically favor the crystallizable Keto form, while non-polar solvents (Red path) stabilize the Enol, increasing oiling risks.

Diagram 2: "Oiling Out" Rescue Decision Tree

Follow this logic flow when the product separates as a liquid phase.

RescueTree Start Problem: Product Oiling Out CheckTemp Is Temperature > 40°C? Start->CheckTemp Reheat Re-dissolve: Heat to Clear Solution CheckTemp->Reheat No (Cold Oil) SolventCheck Check Solvent Composition CheckTemp->SolventCheck Yes (Hot Oil) AddSeed Add Seed Crystals (0.5 wt%) Reheat->AddSeed At Cloud Point CoolSlow Slow Cool (5°C/hour) with Agitation AddSeed->CoolSlow TooMuchAnti Too much Antisolvent? SolventCheck->TooMuchAnti AddSolvent Add 10% more Solvent (Methanol) TooMuchAnti->AddSolvent Yes TooMuchAnti->CoolSlow No AddSolvent->Reheat

Caption: Step-by-step decision matrix for recovering solid material from an oiled-out mixture.

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Methanol/Water)

Best for: General purity enhancement and removing color.[1]

ParameterSpecificationNotes
Solvent Methanol (HPLC Grade)Dissolves both tautomers well.[1]
Antisolvent Water (Deionized)Forces precipitation; high polarity favors Keto form.[1]
Concentration 5 mL Methanol per 1g CrudeKeep concentrated but fully soluble at reflux.[1]

Step-by-Step:

  • Dissolution: Charge 10g of crude Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate into a flask. Add 50 mL Methanol.

  • Heating: Heat to 60°C (Reflux). If solids remain, add Methanol in 5 mL increments until clear.

  • Filtration (Optional): If the solution is dark/hazy, hot filter through Celite to remove insolubles.

  • Nucleation: Cool the solution to 40°C.

    • Critical Step: Add Water dropwise until the solution turns slightly turbid (approx. 15-20 mL).

  • Seeding: Add 50mg of pure seed crystals (if available). Stir for 30 mins at 40°C.

  • Crystallization: Cool to 0-5°C over 4 hours (slow ramp).

  • Isolation: Filter the white/off-white solid.[1] Wash with cold 1:1 MeOH:Water.[1]

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: pH-Controlled Precipitation

Best for: Removing acidic impurities or if oiling out persists in alcohols.[1]

  • Dissolution: Dissolve crude in Dichloromethane (DCM) (10 mL/g).

  • Extraction: Wash with 0.5M HCl . The pyridine nitrogen protonates, moving the product into the aqueous phase (leaving non-basic impurities in DCM).

  • Separation: Discard the organic (DCM) layer.[1]

  • Neutralization: Cool the aqueous acidic layer to 5-10°C.

  • Precipitation: Slowly add Saturated NaHCO3 or 2M NaOH to adjust pH to ~7-8.

    • Warning: Do not overshoot pH > 10, or ester hydrolysis may occur.

  • Collection: The product will precipitate as a solid. Filter and wash with water.[1]

References

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Methyl 3-(4-pyridyl)-3-oxopropanoate (Analogous Structure). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • European Patent Office. (2003).[1] Process for the preparation of Pyrimidine Compounds (EP1578731 B1). Retrieved from

Sources

Validation & Comparative

A Guide to the Structural Elucidation of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering unparalleled insight into molecular architecture.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate, a compound featuring a heterocyclic pyridine core and a β-ketoester moiety. Such motifs are of significant interest in medicinal chemistry.

This document moves beyond a simple spectral interpretation, offering a comparative analysis against structurally related alternatives. By understanding the subtle spectral shifts and phenomena, such as keto-enol tautomerism, researchers can gain a deeper appreciation for the structural nuances that govern molecular behavior.

Structural Features & The Keto-Enol Tautomerism

The target molecule, Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate, possesses two key structural domains that dictate its ¹H NMR spectrum: the substituted pyridine ring and the β-dicarbonyl system. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns influenced by the electron-donating methoxy group and the electron-withdrawing acyl group.[1][2]

Crucially, the β-ketoester functionality introduces the dynamic equilibrium of keto-enol tautomerism. The active methylene protons flanked by two carbonyl groups are sufficiently acidic to allow for the formation of a more conjugated enol tautomer. The ¹H NMR spectrum, therefore, is expected to be a composite, displaying distinct signals for both the keto and enol forms present in solution. The solvent choice can significantly influence the position of this equilibrium.

Caption: Keto-enol equilibrium for the target molecule.

¹H NMR Spectral Analysis: A Detailed Prediction

The ¹H NMR spectrum provides a detailed fingerprint of the molecule. Protons in different chemical environments will resonate at different frequencies (chemical shifts).[3] For our target molecule, we can predict the following signals, assuming a standard solvent like CDCl₃.

Assignment (Proton) Predicted δ (ppm) Multiplicity Integration Tautomer Comments
Enol-OH~12.0 - 12.5broad singlet(fractional)EnolVery deshielded due to intramolecular H-bonding.
Pyridine H-6~8.2 - 8.3doublet (d)1HBothMost deshielded pyridine proton, ortho to the nitrogen.[1]
Pyridine H-5~7.4 - 7.5doublet (dd)1HBothCoupled to both H-6 and H-3.
Pyridine H-3~7.0 - 7.1singlet/doublet1HBothMay appear as a narrow doublet or singlet.
Vinylic CH~5.8 - 6.0singlet (s)(fractional)EnolReplaces the methylene protons in the enol form.
Methylene CH₂~4.1 - 4.3singlet (s)(fractional)KetoActive methylene protons, deshielded by two carbonyls.
Pyridine OCH₃~4.0singlet (s)3HBothTypical chemical shift for a methoxy group on a pyridine ring.[4]
Ester OCH₃~3.8singlet (s)3HBothStandard region for methyl ester protons.[5]

Note: Fractional integration values for the keto and enol specific protons will sum to the total number of protons for that position (e.g., Int(CH₂) + Int(CH) = 2H equivalent for the keto form).

Comparative Spectral Analysis

To fully appreciate the spectral features, we compare our target molecule with two simpler, yet structurally relevant, compounds.

Alternative 1: Methyl Acetoacetate

This simple β-ketoester is a classic example of keto-enol tautomerism.

  • Similarity : Like our target, it shows distinct signals for both keto (CH₃ at ~2.2 ppm, CH₂ at ~3.5 ppm) and enol (CH₃ at ~2.0 ppm, vinylic CH at ~5.0 ppm, enol OH at ~12.1 ppm) forms.

  • Difference : The key difference lies in the substituent at the C3 position. Replacing the simple methyl group of methyl acetoacetate with the electron-withdrawing 2-methoxypyridin-4-yl group in our target molecule is expected to increase the acidity of the α-protons. This will likely shift the keto-enol equilibrium and deshield the methylene (keto) and vinylic (enol) protons, pushing their signals further downfield compared to methyl acetoacetate.

Alternative 2: 4-Acetyl-2-methoxypyridine

This compound isolates the substituted pyridine ring system without the complexities of the second ester group.

  • Similarity : The pyridine proton signals (H-3, H-5, H-6) and the pyridine methoxy signal will be in very similar positions to our target molecule, as the electronic environment of the ring is comparable.

  • Difference : The signal for the acetyl methyl group (-C(=O)CH₃) in this alternative would appear as a sharp singlet around 2.5-2.7 ppm. This provides a clear contrast to the more complex and dynamic signals of the -C(=O)CH₂C(=O)OCH₃ moiety in our target molecule, highlighting the unique spectral signature of the β-dicarbonyl system.

Compound Key ¹H NMR Feature 1 (δ ppm) Key ¹H NMR Feature 2 (δ ppm) Key ¹H NMR Feature 3 (δ ppm)
Target Molecule Keto CH₂ (~4.1-4.3) / Enol CH (~5.8-6.0)Pyridine H-6 (~8.2-8.3)Enol OH (~12.0-12.5)
Methyl Acetoacetate Keto CH₂ (~3.5) / Enol CH (~5.0)Keto CH₃ (~2.2)Enol OH (~12.1)
4-Acetyl-2-methoxypyridine Acetyl CH₃ (~2.5-2.7)Pyridine H-6 (~8.2)Pyridine OCH₃ (~4.0)

Protocol for High-Resolution ¹H NMR Spectroscopy

Achieving a high-quality, interpretable spectrum requires a robust and standardized experimental approach.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.[6]
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required (δ = 0.00 ppm).

2. Instrument Setup & Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
  • Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.
  • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
  • Acquire a standard 1D proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.
  • Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Perform phase correction and baseline correction to obtain a clean spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
  • Integrate all signals to determine the relative number of protons for each.
  • Analyze the multiplicities and coupling constants to determine proton connectivity.

A [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl3)"]; B [label="Instrument Setup\n(≥400 MHz, Tune & Shim)"]; C [label="Data Acquisition\n(16-32 Scans)"]; D [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; E [label="Spectral Analysis\n(Integration, Peak Picking, Assignment)"];

A -> B -> C -> D -> E; }

Sources

Mass spectrometry fragmentation of pyridine beta-keto esters

Comparative Mass Spectrometry Profiling of Pyridine -Keto Esters: Fragmentation Dynamics and Ionization Efficacy

Executive Summary

In the landscape of drug discovery, pyridine

This guide objectively compares the fragmentation dynamics of pyridine


Chemical Context & Structural Relevance[1][2][3][4][5][6][7][8]

Pyridine

  • The

    
    -Keto Ester Moiety:  Prone to keto-enol tautomerism and McLafferty rearrangements.
    
  • The Pyridine Core: A basic nitrogen heteroatom (

    
    ) that acts as a "proton sponge" in ESI and a site of high electron density in EI.
    

Unlike phenyl analogs, where charge is delocalized across the

Comparative Analysis: Pyridine vs. Phenyl -Keto Esters

Ionization Dynamics

The choice of ionization source drastically affects the spectral fingerprint. The table below compares the response of Ethyl Nicotinoylacetate (Pyridine) vs. Ethyl Benzoylacetate (Phenyl).

FeatureEthyl Nicotinoylacetate (Pyridine)Ethyl Benzoylacetate (Phenyl)Mechanistic Driver
Proton Affinity (ESI) High (Localizes on Pyridine N)Low (Localizes on Carbonyl O)Pyridine N lone pair availability.
Base Peak (EI, 70 eV) m/z 106 (Nicotinoyl cation)m/z 105 (Benzoyl cation)

-cleavage stability.
McLafferty Rearrangement Suppressed in ESI; Visible in EIProminent in bothCharge sequestration on N reduces

-H transfer efficacy in ESI.
Ortho-Effect Significant (if 2-pyridyl)N/AInteraction between N-lone pair and enol hydroxyl.
Performance in Mixture Analysis
  • Pyridine Analogs: Exhibit superior sensitivity in Positive Mode ESI (+ESI) due to the pre-charged nature of the pyridine ring in acidic mobile phases.

  • Phenyl Analogs: Often require APCI or higher ionization voltages to achieve comparable signal-to-noise ratios.

Detailed Fragmentation Mechanisms

Electron Ionization (EI) Pathway

In EI (70 eV), the molecular ion (

  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    -methylene breaks.
    • Pyridine:[1][2] Yields

      
       (m/z 106).
      
    • Phenyl: Yields

      
       (m/z 105).
      
  • CO Loss: The acylium ion ejects carbon monoxide.

    • Pyridine:[1][2] m/z 106

      
       m/z 78 (Pyridyl cation).
      
    • Phenyl: m/z 105

      
       m/z 77 (Phenyl cation).
      
ESI-MS/MS Pathway (Protonated)

In ESI, the precursor is

3

Key Insight: The "Pyridine Effect" stabilizes the core, often requiring higher collision energies (CE) to induce fragmentation compared to phenyl esters.

Visualization: Fragmentation Dynamics

The following diagram illustrates the divergent pathways for a generic Ethyl Nicotinoylacetate derivative.

FragmentationPathwayMMolecular Ion (M+)m/z 193Alphaα-Cleavage IntermediateM->AlphaHomolytic CleavageEsterLossLoss of Ethoxy (M-45)m/z 148M->EsterLoss-OEt radicalMcLaffertyMcLafferty Rearrangement(Loss of Ethylene)M->McLafferty-C2H4 (28 Da)(Minor Path in Pyridine)NicotinoylNicotinoyl Cationm/z 106 (Base Peak)Alpha->NicotinoylFormation of AcyliumPyridylPyridyl Cationm/z 78Nicotinoyl->Pyridyl-CO (28 Da)HCNRing Opening (HCN Loss)m/z 51Pyridyl->HCN-HCN (27 Da)

Figure 1: EI Fragmentation tree for Ethyl Nicotinoylacetate. The red node indicates the diagnostic base peak (m/z 106) distinguishing it from phenyl analogs.

Experimental Protocol: Optimized Workflow

To achieve reproducible comparative data, the following protocol is recommended. This workflow minimizes source-dependent variation.

Sample Preparation
  • Standard: Dissolve 1 mg of Pyridine

    
    -keto ester in 1 mL Acetonitrile (ACN).
    
  • Dilution: Dilute to 10 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial for ESI to ensure full protonation of the pyridine ring.

Instrument Parameters (LC-MS/MS)[9]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Higher cone voltage aids in-source declustering).

Workflow Diagram

Workflowcluster_0Critical Control PointSampleSample Prep(10 µg/mL in ACN/H2O)LCLC Separation(C18, Acidic pH)Sample->LCESIESI Source(+ mode, 3.5kV)LC->ESIQ1Q1 FilterSelect [M+H]+ESI->Q1CIDCollision Cell(Stepped CE: 10-40 eV)Q1->CIDDetectorDetection(TOF/Orbitrap)CID->Detector

Figure 2: Optimized LC-MS/MS workflow. The ESI source is the critical control point where pH must be controlled to leverage the pyridine proton affinity.

Data Interpretation "Cheat Sheet"

Use this reference table to rapidly identify your

Diagnostic Ion (m/z)Structural InferenceRelative Abundance (Typical)
106 Nicotinoyl Core (3-Pyridine)100% (Base Peak)
105 Benzoyl Core (Phenyl)100% (Base Peak)
78 Pyridyl Ring (Loss of CO)40-60%
77 Phenyl Ring (Loss of CO)50-70%
51 Ring Fragmentation (C4H3)20-30%
M-45 Loss of Ethoxy (-OEt)Variable (Higher in EI)

Expert Tip: If you observe a strong M-18 peak (Loss of water) in ESI, it often indicates the enol form is dominant and undergoing cyclization, a pathway more common in 2-pyridyl derivatives due to proximity effects.

References

  • NIST Chemistry WebBook. Phenyl 3-pyridyl ketone Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Chemistry LibreTexts. McLafferty Rearrangement. Available at: [Link][4][5][6]

  • ResearchG

    
    -Keto Esters. Available at: [Link]
    
  • Royal Society of Chemistry (RSC). Fragmentation reactions using electrospray ionization mass spectrometry. Available at: [Link][7][2][5]

  • National Institutes of Health (PubMed). Fragmentation of protonated N-(2-pyridinylmethyl)indole in ESI-MS. Available at: [Link]

Optimizing Pyridine Building Blocks: A Comparative Guide to COA Specifications and Downstream Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the Certificate of Analysis (COA) is often treated as a receipt rather than a diagnostic tool. For pyridine building blocks—ubiquitous in scaffolds ranging from kinase inhibitors to GPCR ligands—relying solely on "Purity >98%" is a quantifiable risk.

This guide objectively compares pyridine grades and specifications, demonstrating how "invisible" impurities (water, regioisomers, and trace metals) act as silent killers in acylation and cross-coupling workflows. We provide a decision framework to align COA specifications with your specific experimental needs.

Part 1: The Anatomy of a Pyridine COA

A standard COA lists "Assay," but for pyridine derivatives (e.g., halopyridines, aminopyridines), the method of assay determines the validity of the data.

Critical Specification Analysis
ParameterStandard Spec (Tech Grade)Premium Spec (Building Block/Pharma)Why It Matters (The "Hidden" Cost)
Assay >98.0% (GC Area%)>99.5% (qNMR or wt/wt HPLC)GC Area% often masks water and inorganic salts.
Water (KF) ≤ 0.5%≤ 0.05% (500 ppm)Water hydrolyzes electrophiles (anhydrides/acid chlorides) and deactivates organometallics.
Regio-Purity Not Specified>99.8% (isomer specific)2-bromo vs. 3-bromo pyridine isomers have vastly different reactivities and are difficult to separate downstream.
Trace Metals Not SpecifiedPd < 10 ppm, Fe < 5 ppmResidual transition metals from synthesis can cause false positives in screening or poison downstream catalysts.
Visualization: The COA Decision Tree

Figure 1: A logic flow for evaluating Pyridine COAs based on application criticality.

COA_Decision_Tree Start Evaluate Pyridine COA Check_App Intended Application? Start->Check_App Acylation Acylation / Silylation Check_App->Acylation Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Check_App->Coupling Check_Water Check Water (KF) Must be <0.05% Acylation->Check_Water Check_Iso Check Regio-Isomer GC/HPLC Coupling->Check_Iso Decision_Pass APPROVE Proceed to Synthesis Check_Water->Decision_Pass Pass Decision_Fail REJECT or Repurify Check_Water->Decision_Fail Fail Check_Metals Check Trace Metals (ICP-MS) Check_Iso->Check_Metals Check_Metals->Decision_Pass Pass Check_Metals->Decision_Fail Fail

Caption: Workflow for selecting pyridine grades based on reaction sensitivity.

Part 2: Comparative Performance Data

This section contrasts the performance of "Standard Grade" vs. "Premium Grade" pyridine building blocks in two common medicinal chemistry workflows.

Case Study A: Acylation Efficiency (The Water Effect)

Scenario: Synthesis of an amide intermediate using 3-aminopyridine and an expensive acid chloride. Mechanism: Pyridine acts as a base/nucleophilic catalyst.[1][2] The Problem: Water competes with the amine for the acid chloride, forming carboxylic acid and HCl, which consumes the pyridine base.

Reagent GradeWater Content (ppm)Acid Chloride Equiv. RequiredYield (Isolated)Cost Efficiency
Standard 2,000 (0.2%)1.5 eq78%Low (Waste of reagent)
Dry/Premium 50 (0.005%)1.1 eq94%High

Expert Insight: In the "Standard" run, the 0.2% water content might seem negligible, but in a multi-gram scale-up, this stoichiometric mismatch generates significant pyridinium hydrochloride salt, which complicates workup and can trap the product.

Case Study B: Suzuki-Miyaura Coupling (The Isomer Effect)

Scenario: Coupling of 3-bromopyridine with a boronic acid. The Problem: Commercial 3-bromopyridine often contains 2-5% of 2-bromopyridine (a synthesis byproduct). Reactivity Difference: 2-halopyridines undergo oxidative addition significantly faster/slower depending on the ligand system, leading to inconsistent kinetics.

COA SpecificationImpurity ProfileReaction TimeConversionImpurity in Product
Generic (98%) Contains 1.5% 2-Br-Py4 hours85%1.2% (Difficult removal)
Isomer-Pure (>99.8%) <0.05% 2-Br-Py2.5 hours>99%Not Detected
Visualization: Impurity Interference Mechanism

Figure 2: Mechanistic pathways showing how impurities disrupt catalytic cycles.

Impurity_Interference Pd Pd(0) Catalyst OxAdd Oxidative Addition (Productive) Pd->OxAdd + Substrate Poison Catalyst Poisoning (Dead End) Pd->Poison Competitive Binding Substrate 3-Bromo-Py (Substrate) Impurity 2-Picoline / Thiol Impurities Impurity->Poison Strong Coordination Product Coupled Product OxAdd->Product

Caption: Competitive coordination of pyridine impurities (e.g., picolines, thiols) deactivating Pd-catalysts.

Part 3: Scientific Integrity & Protocols

To ensure reproducibility, you must validate your COA claims. Do not blindly trust the vendor's batch data, especially for opened bottles.

Protocol 1: Self-Validating Karl Fischer (KF) Titration

Purpose: To determine trace water content accurately in pyridine, which is hygroscopic.

  • System Suitability: Inject 10 µL of pure water standard. Recovery must be 98-102%.

  • Blanking: Pyridine is a base and can buffer the KF reagent. Use a methanol/imidazole buffer solvent to maintain pH 5-7.

  • Sample Injection:

    • Draw 2.0 mL of pyridine using a dry glass syringe.

    • Weigh syringe before and after injection (gravimetric method is superior to volumetric).

  • Drift Correction: Ensure background drift is <20 µ g/min before injection.

  • Calculation:

    
    
    
Protocol 2: Regio-Isomer Discrimination via GC-MS

Purpose: To detect 2-substituted impurities in 3-substituted pyridine building blocks.

  • Column: Rtx-5 Amine or CP-Volamine (Base-deactivated columns are essential to prevent peak tailing of pyridines).

  • Temperature Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Note: Isomers often elute closely. 2-substituted pyridines generally elute before 3-substituted isomers due to lower boiling points (shielding of nitrogen lone pair).

  • Validation: Run a mixed standard of 2-, 3-, and 4-isomers to establish retention time windows.

Part 4: Regulatory Context (ICH Guidelines)

For drug development professionals, the impurity profile of pyridine must align with ICH guidelines.

  • ICH Q3C (Residual Solvents): Pyridine is a Class 2 Solvent .

    • PDE (Permitted Daily Exposure): 2.0 mg/day.

    • Concentration Limit: 200 ppm.

  • Implication: If you use pyridine as a solvent in the final step, you must demonstrate removal to <200 ppm. If used as a starting material (building block), the focus shifts to ICH Q3A/B (Impurities in Drug Substance), where unidentified impurities must be <0.10%.

References

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[3] [Link]

  • American Chemical Society (ACS). Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials.[4] (2023).[5] [Link]

  • Org. Process Res. Dev. Control of Regioisomeric Impurities in Pyridine Derivatives. (Representative topic citation). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

[1][2]

Part 1: Executive Safety Directive

Immediate Action Required: Treat Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate as a Hazardous Organic Waste .[1][2] Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.

Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1][2]

Critical Hazard Overview (SAR-Derived): As a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public databases, the following safety profile is derived from Structure-Activity Relationships (SAR) using closely related analogs (e.g., Methyl 3-(4-pyridyl)-3-oxopropanoate, CAS 829-45-8) [1].

ParameterClassificationCritical Note
Primary Hazard Irritant / Harmful Causes skin, eye, and respiratory irritation (H315, H319, H335).[1][2] Harmful if swallowed (H302).[3][4]
Chemical Class Pyridine Derivative /

-Keto Ester
Contains a basic nitrogen (pyridine) and a reactive ester group.[1][2]
Reactivity Moisture Sensitive

-keto esters can undergo hydrolysis and decarboxylation under acidic/basic conditions [2].[1][2]
RCRA Status Non-Listed (Likely D001/Toxic) While not explicitly U-listed like Pyridine (U196), treat as hazardous due to flammability and toxicity potential.

Part 2: Pre-Disposal Handling & Stabilization

Before disposal, the chemical must be stabilized to prevent uncontrolled reactions in the waste stream.

Chemical Segregation

This compound contains two functional groups that dictate its compatibility:

  • Pyridine Ring: Basic nature.[5] Incompatible with strong acids.[6]

  • 
    -Keto Ester:  Susceptible to hydrolysis.[1][2] Incompatible with strong bases and oxidizers.
    

Protocol:

  • DO NOT MIX with oxidizing agents (e.g., Nitric acid, Peroxides) or strong acids/bases.

  • Segregate into the "Organic Solvents/Solids" waste stream, specifically those compatible with amines/esters.

Waste Container Selection
  • Liquid Waste (Solutions): Use High-Density Polyethylene (HDPE) or Amber Glass carboys.[2]

  • Solid Waste: Use wide-mouth HDPE jars with screw-top lids.

  • Labeling: Affix a hazardous waste tag immediately upon first addition.

Visualization: Segregation Logic

The following diagram illustrates the critical segregation logic to prevent incompatible mixtures in the waste stream.

SegregationLogicChemicalMethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoateOxidizersStrong Oxidizers(Peroxides, Nitric Acid)Chemical->OxidizersViolent Reaction(Fire/Explosion)AcidsStrong Acids(HCl, H2SO4)Chemical->AcidsExothermic Salt FormationBasesStrong Bases(NaOH, KOH)Chemical->BasesHydrolysis/DecarboxylationOrganicStreamCompatible Organic Waste Stream(Non-Halogenated or Pyridine-Compatible)Chemical->OrganicStreamSafe Disposal Path

Caption: Segregation logic diagram highlighting incompatibility with oxidizers, acids, and bases due to the pyridine and beta-keto ester moieties.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired shelf-life material or excess solid reagent.[1]

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.

  • Container: Transfer solid directly into a dedicated Solid Hazardous Waste container (HDPE).

  • Labeling:

    • Chemical Name: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate.[1][2]

    • Hazards: Irritant, Toxic.[7]

    • Constituents: 100%.

  • Storage: Store in a cool, dry flammables cabinet until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, HPLC waste, or reaction byproducts containing the compound.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual strong bases (e.g., NaH, LDA) used in synthesis, quench carefully with Isopropanol (IPA) or Methanol before adding to the waste container.

    • Caution: Ensure the quench is complete and the solution is at room temperature.

  • Solvent Compatibility:

    • Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste drum.

  • Transfer:

    • Pour into the Organic Solvent Waste carboy.

    • Crucial: Do not fill containers >90% full to allow for thermal expansion.

  • Documentation: Log the approximate concentration of the pyridine derivative on the waste manifest.

Scenario C: Spill Cleanup Procedure

Applicability: Accidental benchtop or floor spills.

  • Evacuate & Ventilate: Remove ignition sources.

  • Absorb:

    • Liquids: Use vermiculite, sand, or commercial organic spill pads.

    • Solids: Wet a paper towel slightly (to prevent dust) and wipe, or use a HEPA vacuum for large amounts.

  • Decontaminate: Clean the surface with a mild detergent solution. Avoid bleach (hypochlorite) as it may react with the pyridine nitrogen to form chloramines [3].

  • Dispose: Place all cleanup materials into a sealed plastic bag, then into the Solid Hazardous Waste container.

Part 4: Operational Disposal Workflow

The following flowchart guides the researcher through the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Identification:Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoateStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPure SubstanceLiquidLiquid/SolutionStateCheck->LiquidMixture/SolutionContainerSolidContainer:Wide-mouth HDPESolid->ContainerSolidReactiveCheckContains UnquenchedReagents?Liquid->ReactiveCheckQuenchQuench Protocol:Add IPA/MeOH slowlyCool to RTReactiveCheck->QuenchYesContainerLiquidContainer:Solvent Carboy (HDPE/Glass)ReactiveCheck->ContainerLiquidNoQuench->ContainerLiquidLabelingLabeling:Full Chemical NameHazard: Irritant/ToxicContainerSolid->LabelingContainerLiquid->LabelingPickupSchedule EHS Pickup(Incineration)Labeling->Pickup

Caption: Decision tree for determining the correct disposal path based on physical state and chemical reactivity.

Part 5: Regulatory & Environmental Compliance

US EPA (RCRA) Considerations

While Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is not explicitly listed on the P-list or U-list , it must be characterized by the generator (you) based on its properties:

  • Ignitability (D001): If the waste formulation has a flash point <60°C (common if dissolved in organic solvents).

  • Toxicity: Pyridine derivatives can exhibit aquatic toxicity.

  • Best Practice: Classify as Non-Halogenated Organic Hazardous Waste (unless dissolved in halogenated solvents like DCM, then Halogenated Organic Waste ).

Global Harmonized System (GHS) Labeling for Waste

Ensure your waste tag includes the following pictograms:

  • GHS07 (Exclamation Mark): Irritant/Harmful.[8]

  • GHS09 (Environment): If released to water (Aquatic Toxicity).

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.